4-(1-Bromoethyl)oxane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQHIKCGHXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506954-36-4 | |
| Record name | 4-(1-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(1-Bromoethyl)oxane: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(1-bromoethyl)oxane, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document details two primary, field-proven methodologies for its synthesis, commencing from the readily available starting material, tetrahydropyran-4-one. The guide delves into the mechanistic underpinnings of each synthetic step, offering practical, step-by-step experimental protocols. Furthermore, it presents a comparative analysis of the key bromination reactions, supported by quantitative data and safety considerations. The inclusion of detailed reaction diagrams and a comprehensive list of references aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize 4-(1-bromoethyl)oxane in a laboratory setting.
Introduction: The Significance of the Oxane Moiety in Drug Discovery
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the molecular architecture of numerous approved drugs and clinical candidates. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The introduction of a bromoethyl substituent at the 4-position of the oxane ring creates a versatile synthetic handle, allowing for further functionalization and the exploration of novel chemical space in drug discovery programs. 4-(1-Bromoethyl)oxane, therefore, serves as a key intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications.
This guide outlines a robust and accessible two-step synthetic sequence to 4-(1-bromoethyl)oxane, beginning with the formation of the precursor alcohol, 1-(oxan-4-yl)ethan-1-ol, followed by its subsequent bromination. Two effective bromination methods, the Appel reaction and the use of phosphorus tribromide, are presented and compared.
Overall Synthesis Pathway
The synthesis of 4-(1-bromoethyl)oxane is efficiently achieved through a two-step process starting from tetrahydropyran-4-one. The first step involves a Grignard reaction to introduce the ethyl group and form the secondary alcohol, 1-(oxan-4-yl)ethan-1-ol. The second step is the conversion of this alcohol to the corresponding bromide.
Caption: Overall two-step synthesis of 4-(1-bromoethyl)oxane.
Step 1: Synthesis of 1-(Oxan-4-yl)ethan-1-ol via Grignard Reaction
The initial step in the synthesis is the nucleophilic addition of a methyl group to the carbonyl carbon of tetrahydropyran-4-one. This is effectively accomplished using a Grignard reagent, specifically methylmagnesium bromide (CH3MgBr).
Reaction Mechanism
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of the nucleophilic methyl carbanion.[1] This carbanion attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to yield the desired secondary alcohol, 1-(oxan-4-yl)ethan-1-ol.[2]
Caption: Mechanism of the Grignard reaction.
Experimental Protocol
Materials:
-
Tetrahydropyran-4-one
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-4-one (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(oxan-4-yl)ethan-1-ol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Bromination of 1-(Oxan-4-yl)ethan-1-ol
The conversion of the secondary alcohol to the desired alkyl bromide can be achieved through several methods. This guide focuses on two of the most reliable and commonly employed procedures: the Appel reaction and the use of phosphorus tribromide.
Method A: The Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide.[3] For bromination, carbon tetrabromide (CBr4) is used in conjunction with triphenylphosphine (PPh3).
The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then deprotonates the intermediate to form an alkoxide, which subsequently attacks the phosphonium salt to form an oxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the bromide ion in an SN2 fashion, leading to the formation of the alkyl bromide and triphenylphosphine oxide as a byproduct.[4] The formation of the strong P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[3]
Caption: Simplified mechanism of the Appel reaction.
Materials:
-
1-(Oxan-4-yl)ethan-1-ol
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)
-
Hexane
Procedure:
-
To a solution of 1-(oxan-4-yl)ethan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate to obtain the crude 4-(1-bromoethyl)oxane.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Method B: Bromination with Phosphorus Tribromide (PBr3)
Phosphorus tribromide is a classic and effective reagent for the conversion of primary and secondary alcohols to alkyl bromides.[5] This reaction typically proceeds with inversion of configuration at the chiral center, if applicable, via an SN2 mechanism.[6]
The reaction begins with the alcohol oxygen attacking the electrophilic phosphorus atom of PBr3, displacing a bromide ion. This forms a good leaving group, a protonated dibromophosphite ester. The displaced bromide ion then acts as a nucleophile and attacks the carbon bearing the leaving group in an SN2 fashion, resulting in the formation of the alkyl bromide and phosphorous acid as a byproduct after workup.[5][7]
Caption: Simplified mechanism of bromination with PBr3.
Materials:
-
1-(Oxan-4-yl)ethan-1-ol
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether or pyridine
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(oxan-4-yl)ethan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition, allow the mixture to stir at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by vacuum distillation.
Comparative Analysis of Bromination Methods
| Feature | Appel Reaction (CBr4/PPh3) | Phosphorus Tribromide (PBr3) |
| Reaction Conditions | Mild, neutral conditions.[8] | Can be harsh due to the generation of HBr.[9] |
| Byproducts | Triphenylphosphine oxide (solid, can be tricky to remove completely).[3] | Phosphorous acid (water-soluble, easily removed by aqueous workup).[7] |
| Substrate Scope | Broad, tolerant of many functional groups. | Less tolerant of acid-sensitive functional groups. |
| Stereochemistry | Inversion of configuration (SN2).[4] | Inversion of configuration (SN2).[6] |
| Safety | CBr4 is toxic and an ozone-depleting substance. PPh3 is an irritant. | PBr3 is highly corrosive and reacts violently with water.[10] |
| Typical Yields | Generally high (70-95%). | Moderate to high (40-80%).[7] |
Characterization of 4-(1-Bromoethyl)oxane
The structure of the synthesized 4-(1-bromoethyl)oxane should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxane ring protons, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxane ring, the carbon bearing the bromine, and the methyl carbon. The chemical shift of the carbon attached to the bromine will be significantly downfield compared to the corresponding alcohol.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch of the starting alcohol and the presence of C-Br stretching vibrations.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and an inert atmosphere.
-
Phosphorus Tribromide: PBr3 is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[10]
-
Carbon Tetrabromide: CBr4 is toxic and harmful to the environment. Handle with care in a fume hood and avoid inhalation and skin contact.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.
Conclusion
This technical guide has detailed two reliable and efficient synthetic routes to 4-(1-bromoethyl)oxane, a key intermediate in drug discovery. The two-step pathway, commencing with a Grignard reaction on tetrahydropyran-4-one followed by bromination of the resulting alcohol, offers a practical approach for laboratory-scale synthesis. The choice between the Appel reaction and the use of phosphorus tribromide for the bromination step will depend on the specific requirements of the synthesis, including substrate compatibility, desired yield, and available resources. By providing detailed mechanistic insights, experimental protocols, and safety information, this guide aims to empower researchers to successfully synthesize this valuable building block for their research endeavors.
References
- Oreate AI. (2026, January 21). Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
- Mattias Del Rio Fuenzalida, N., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12539-12553.
- BYJU'S. (n.d.). Reactions of PBr3.
- Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Al-Hemyari, A., Bufaroosha, M., & Thiemann, T. (2018). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3). Molbank, 2018(2), M988.
- Purdue University. (n.d.). Grignard Reagents.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.
- Wikipedia. (2023, December 22). Appel reaction.
- NileRed. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube.
- Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- BYJU'S. (n.d.). Reactions of PBr3.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5).
- Organic Chemistry Portal. (n.d.). Appel Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 10. preprints.org [preprints.org]
Technical Guide: NMR Characterization of 4-(1-Bromoethyl)oxane
Executive Summary
4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) is a critical halogenated intermediate, often utilized in the synthesis of polyether antibiotics and functionalized tetrahydropyran (THP) pharmacophores. Its structural integrity is defined by the stability of the secondary bromide and the conformational dynamics of the oxane ring.
This guide provides a rigorous analytical framework for verifying the identity and purity of 4-(1-bromoethyl)oxane using Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the specific stereochemical challenges posed by the exocyclic chiral center and provides a self-validating protocol to distinguish the target molecule from common synthetic impurities, such as the elimination product (4-vinyltetrahydro-2H-pyran).
Structural Dynamics & Stereochemistry
Before interpreting the spectrum, one must understand the molecule's behavior in solution.
-
Ring Conformation: The tetrahydropyran ring exists predominantly in a chair conformation .
-
Substituent Preference: The bulky 1-bromoethyl group at position C4 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
-
Chirality: The molecule possesses a chiral center at the exocyclic C1' position (the carbon bearing the bromine). This chirality renders the two faces of the THP ring diastereotopic. Consequently, the axial protons on C2 and C6 are not chemically equivalent to each other, nor are the equatorial protons, though this splitting is often subtle in lower-field instruments (<400 MHz).
Theoretical & Predicted NMR Profile
The following data represents the target spectral signature. Deviations from these ranges suggest derivatization failure or scaffold rearrangement.
NMR (Proton) Specification
Solvent:
| Position | Type | Integration | Multiplicity | Predicted Shift ( | Mechanistic Rationale |
| H-1' | Methine ( | 1H | Multiplet (dq) | 3.90 – 4.20 | Deshielded significantly by the electronegative Bromine atom (inductive effect). |
| H-2, H-6 | Methylene ( | 4H | Multiplet | 3.30 – 4.00 | Protons adjacent to Oxygen are deshielded. Axial/Equatorial splitting is expected ( |
| H-2' | Methyl ( | 3H | Doublet ( | 1.65 – 1.75 | Coupled to H-1'. Typical shift for a methyl group attached to a methine-bromide. |
| H-4 | Methine (Ring) | 1H | Multiplet | 1.60 – 1.90 | Shielded methine, likely obscured by H-3/H-5 equatorial signals. |
| H-3, H-5 | Methylene (Ring) | 4H | Complex Mult. | 1.30 – 1.60 | Most shielded protons; remote from electronegative atoms. |
NMR (Carbon) Specification
Solvent:
| Position | Type | Predicted Shift ( | Notes |
| C-2, C-6 | 67.0 – 68.5 | Characteristic ether linkage shift. | |
| C-1' | 55.0 – 60.0 | Heavy atom effect (Br) causes upfield shift relative to Cl, but inductive effect dominates. | |
| C-4 | Ring Methine | 40.0 – 45.0 | Branching point. |
| C-3, C-5 | Ring | 29.0 – 32.0 | Standard methylene ring carbons. |
| C-2' | Methyl | 21.0 – 23.0 | Terminal methyl group. |
Analytical Protocol (SOP)
Sample Preparation
To ensure high-resolution data and prevent line broadening:
-
Mass: Weigh 10–15 mg of the oily residue or solid.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) (99.8% D).-
Why:
provides excellent solubility for halo-ethers and minimizes viscosity-related broadening compared to DMSO.
-
-
Filtration: If the sample is crude (contains salts from bromination like succinimide or phosphine oxides), filter through a small plug of glass wool directly into the NMR tube.
-
Equilibration: Allow the sample to reach probe temperature (298 K) for 2 minutes before acquisition.
Acquisition Parameters[1]
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.
-
Relaxation Delay (D1): Set to
seconds. The methyl protons relax slowly; insufficient D1 will reduce the integration accuracy of the doublet at 1.7 ppm. -
Scans (NS): 16 scans (minimum) for
; 256 scans for .
Impurity Profiling & Troubleshooting
Common synthesis routes (e.g., Appel reaction or
The "Elimination" Check (Critical)
The most common failure mode is the elimination of HBr to form the alkene: 4-vinyltetrahydro-2H-pyran .
-
Diagnostic Signal: Look for olefinic protons at
5.0 – 5.8 ppm . -
Validation Rule: If the integral ratio of the Methyl Doublet (
1.7) to the Ring Protons ( 3-4) is < 3:4, suspect elimination.
Unreacted Alcohol
Precursor: 4-(1-hydroxyethyl)oxane.
-
Diagnostic Signal: A broad singlet (OH) variable between
1.5 – 3.0 ppm (concentration dependent). -
Shift Change: The
-OH proton ( ~3.6) resonates upfield compared to the -Br proton ( ~4.1).
Visualization of Analytical Logic
Workflow Diagram
This diagram outlines the decision tree for validating the synthesis product.
Caption: Decision tree for NMR validation, prioritizing the detection of the elimination byproduct.
COSY Correlation Logic
To confirm the connectivity of the ethyl side chain to the ring, use a COSY (Correlation Spectroscopy) experiment.
Caption: Expected COSY correlations establishing the connectivity of the exocyclic ethyl group to the THP ring.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for chemical shift additivity rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link] (Essential for distinguishing solvent peaks from the product).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for estimation of halo-alkane shifts).[3][2]
Sources
Technical Safety & Handling Guide: 4-(1-Bromoethyl)oxane
The following technical guide is structured as an operational whitepaper for research and development professionals. It prioritizes actionable data, mechanistic understanding, and self-validating protocols over generic compliance text.
CAS No: 1506954-36-4 | Formula:
Physicochemical Identity & Profile
4-(1-Bromoethyl)oxane (also known as 4-(1-Bromoethyl)tetrahydropyran) is a secondary alkyl halide. Unlike its primary isomer [4-(2-bromoethyl)oxane], the bromine atom is attached to a chiral center (
Core Properties Table
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow liquid | Observed in synthesis |
| Density | Predicted based on structural analogs [1] | |
| Boiling Point | Extrapolated from 2-bromoethyl isomer [2] | |
| Solubility | Soluble in DCM, THF, | Lipophilic character |
| Reactivity | Electrophile; Susceptible to nucleophilic attack ( | Secondary alkyl bromide |
| Flash Point | Combustible Liquid |
Hazard Identification & Toxicology
Signal Word: WARNING
GHS Classification[3][4][5][6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][3]
Mechanistic Toxicology: The Alkylation Pathway
The primary hazard of 4-(1-Bromoethyl)oxane stems from its ability to act as a biological alkylating agent . The secondary carbon attached to the bromine is electrophilic. Upon contact with biological tissues, it can undergo nucleophilic substitution with cellular nucleophiles (DNA bases, protein sulfhydryls).
Signaling Pathway & Cellular Response:
-
Exposure: Lipophilic nature allows rapid permeation through the stratum corneum.
-
Reaction: Spontaneous alkylation of glutathione (GSH) or DNA guanine residues.
-
Depletion: Rapid GSH depletion leads to oxidative stress (ROS accumulation).
-
Inflammation: Activation of NF-
B pathways triggers cytokine release, resulting in erythema (redness) and edema.
Synthesis & Self-Validating Protocol
Objective: Synthesize 4-(1-Bromoethyl)oxane from 1-(tetrahydropyran-4-yl)ethanol with >95% purity.
Rationale: The Appel Reaction is selected over
Reagents
-
Precursor: 1-(Tetrahydropyran-4-yl)ethanol (1.0 equiv)
-
Brominating Agent: Carbon Tetrabromide (
, 1.1 equiv) -
Activator: Triphenylphosphine (
, 1.1 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 1-(tetrahydropyran-4-yl)ethanol and
in anhydrous DCM ( concentration). Cool to . -
Addition: Add
portion-wise over 15 minutes. Causality: Slow addition prevents a rapid exotherm which could trigger E2 elimination to the vinyl ether. -
Reaction: Stir at
for 30 minutes, then warm to room temperature for 2 hours. -
Workup: Add hexanes to the reaction mixture. The triphenylphosphine oxide (
) byproduct will precipitate. -
Filtration: Filter the suspension through a silica plug to remove bulk
. -
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria (Self-Check)
-
Diagnostic: Look for the disappearance of the carbinol proton (
) and the appearance of the deshielded methine proton attached to bromine ( ) at (multiplet). -
GC-MS: Confirm Molecular Ion (
) peaks at 192 and 194 (1:1 ratio due to isotopes).
Operational Workflow & Safety Decision Tree
The following diagram illustrates the logical flow for synthesis and the critical safety decision points during handling.
Caption: Operational workflow for synthesis, validation, and emergency response logic.
Storage & Stability
-
Temperature: Store at
(Refrigerate). Secondary alkyl bromides can slowly eliminate HBr at room temperature. -
Atmosphere: Hygroscopic and potentially light-sensitive. Store under Argon or Nitrogen in amber glass vials.
-
Incompatibilities: Strong bases (alkoxides, hydroxides) will cause rapid elimination to 4-vinyltetrahydropyran. Strong nucleophiles (thiols, amines) will displace the bromide.
Emergency Response Protocols
| Scenario | Immediate Action | Medical / Follow-up |
| Skin Contact | Drench: Immediately wash with soap and water for 15+ mins. Do not use organic solvents (enhances absorption). | Monitor for delayed erythema. Treat as chemical irritant.[3] |
| Eye Contact | Irrigate: Flush with saline/water for 15 mins, lifting eyelids. | Seek ophthalmologist evaluation immediately. |
| Inhalation | Evacuate: Move to fresh air. If breathing is labored, administer oxygen. | Monitor for pulmonary edema (delayed onset possible). |
| Spill | Isolate: Evacuate area. Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust). | Dispose of as halogenated organic waste. |
References
-
PubChem. 4-(Bromomethyl)oxane Compound Summary. National Library of Medicine. Accessed 2024.[4] Link
-
Cheméo. 4-(2-Bromoethyl)tetrahydropyran Properties. Cheméo Chemical Data. Accessed 2024.[4] Link
- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Methodology Basis).
-
ECHA. Registration Dossier: Alkyl Bromides. European Chemicals Agency.[5][1][3] General hazard classification for secondary alkyl halides. Link
Sources
- 1. 4-(1-Bromoethyl)benzoic acid | C9H9BrO2 | CID 5146225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 5. 4-(Bromomethyl)oxane | C6H11BrO | CID 2773286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of derivatives from 4-(1-Bromoethyl)oxane
Application Note: Functionalization Strategies for 4-(1-Bromoethyl)oxane
Abstract
4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) represents a critical chiral building block in medicinal chemistry, particularly for installing the tetrahydropyran (THP) pharmacophore via a branched ethyl linker. Unlike its primary halide counterpart [4-(2-bromoethyl)oxane], this secondary alkyl bromide exhibits heightened sensitivity to
Substrate Analysis & Handling
Molecule: 4-(1-Bromoethyl)oxane
Formula:
-
Secondary Electrophile: The bromine is attached to a secondary carbon, creating a competition between substitution (
) and elimination ( ). -
Chirality: The C1-ethyl position is a stereocenter. Commercial supplies are often racemic, but enantiopure versions are synthesized via asymmetric reduction of 4-acetyltetrahydropyran followed by stereospecific bromination (e.g., Appel reaction with inversion).
-
Stability: Moderately unstable on acidic silica gel (prone to hydrolysis). Store at
under argon.
Critical Quality Attribute (CQA): Purity Profile
Before initiating coupling, verify the absence of the elimination product, 4-ethylidenetetrahydropyran . This olefin is "dead weight" in nucleophilic attacks and complicates purification.
| Component | Chemical Shift ( | Diagnostic Feature |
| Target: 4-(1-Bromoethyl)oxane | Methine proton ( | |
| Impurity: 4-Ethylidenetetrahydropyran | Vinyl proton | |
| Precursor: 1-(Tetrahydropyran-4-yl)ethanol | Methine proton ( |
Reaction Module A: -Alkylation of Heterocycles
Primary Application: Synthesis of Kinase Inhibitors (e.g., Pyrazoles, Imidazoles)
The installation of the THP-ethyl tail improves the metabolic stability and solubility of lipophilic heteroaromatic cores. The challenge is achieving
Mechanism & Logic
-
Base Selection: Avoid alkoxides (
, ). While strong nucleophiles, they act as strong bases, driving the pathway. Use Cesium Carbonate ( ) or Potassium Carbonate ( ) . The "Cesium Effect" improves solubility in organic solvents and promotes substitution. -
Solvent: Polar aprotic solvents (DMF, NMP) are required to solvate the cation and leave the heterocycle anion "naked" for attack.
-
Temperature: Keep below
if possible. Higher temperatures exponentially favor elimination entropy.
Step-by-Step Protocol
-
Preparation: Charge a dry reaction vial with the Heterocycle (1.0 equiv) and
(1.5–2.0 equiv). -
Solvation: Add anhydrous DMF (
concentration relative to substrate). Stir at room temperature for 15 minutes to generate the heteroaryl anion. -
Addition: Add 4-(1-bromoethyl)oxane (1.2 equiv) dropwise.
-
Note: If the bromide is valuable/chiral, reverse stoichiometry (use excess heterocycle) to ensure full consumption of the bromide.
-
-
Reaction: Heat to
under atmosphere. Monitor by LCMS at 2, 4, and 16 hours. -
Workup (Critical):
-
Dilute with EtOAc.
-
Wash
with 5% LiCl solution (removes DMF more effectively than water/brine and prevents emulsion). -
Dry over
and concentrate.
-
-
Purification: Flash chromatography. Warning: Do not use basic alumina if the product is sensitive; neutral silica is generally safe for the product (unlike the starting bromide).
Reaction Module B: Grignard Formation (C-C Bond Formation)
Application: Addition to aldehydes/ketones or Weinreb amides.
Secondary alkyl halides on THP rings are sluggish to initiate magnesium insertion due to the inductive effect of the ether oxygen and steric bulk. Standard initiation often fails.
Protocol: Rieke-Mg or LiCl-Mediated Insertion
-
Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (2.5 equiv) and a single crystal of Iodine.
-
Entrainment: Cover Mg with minimal dry THF. Add diisobutylaluminum hydride (DIBAL-H, 0.01 equiv) or 1,2-dibromoethane (0.05 equiv) to etch the oxide layer. Wait for the exotherm/color change.
-
Addition: Dissolve 4-(1-bromoethyl)oxane (1.0 equiv) in THF. Add 10% of this solution to the Mg.
-
Observation: If no color change (turbidity) occurs within 10 mins, heat to reflux briefly.
-
-
Controlled Feed: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.
-
Turbo-Grignard Alternative: If standard Mg fails, use
complex for a halogen-metal exchange at . This is often superior for secondary bromides to prevent Wurtz coupling.
-
Visualizing the Reaction Landscape
The following diagram maps the divergent pathways controlled by reaction conditions.
Figure 1: Divergent reactivity of 4-(1-bromoethyl)oxane. Red path indicates the undesired elimination side-reaction common with secondary halides.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / High Olefin | Base is too strong or Temp too high. | Switch from |
| No Reaction ( | Poor nucleophilicity or steric clash. | Add KI (0.1 equiv) (Finkelstein condition) to generate the more reactive iodide in situ. |
| Wurtz Coupling (R-R) | Grignard concentration too high. | Dilute reaction. Use slow addition. Switch to Negishi conditions (Zinc insertion). |
| Racemization | Ensure solvent is strictly aprotic (DMF/DMSO). Avoid protic solvents which stabilize the carbocation. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses THP as a metabolic stability enhancer).
-
Knochel, P., et al. (2011). Functionalized Organomagnesium Reagents: Synthesis and Reactivity. Modern Grignard Reagents. (Protocol for Turbo-Grignard exchange on secondary halides).
-
PubChem Compound Summary. (2023). 4-(2-Bromoethyl)tetrahydropyran (Analogous primary bromide properties for safety comparison).
Application Notes and Protocols for the Utilization of 4-(1-Bromoethyl)oxane as a Versatile Alkylating Agent
Abstract
This technical guide provides a comprehensive overview of the application of 4-(1-Bromoethyl)oxane as a versatile alkylating agent for researchers, scientists, and professionals in drug development. By leveraging its unique structural features, this reagent offers a valuable tool for the introduction of an oxane-containing ethyl moiety onto various nucleophilic substrates. These application notes detail the underlying principles of its reactivity, provide step-by-step protocols for key transformations, and address critical safety and handling considerations. The inclusion of the oxane ring, a motif of growing importance in medicinal chemistry, can significantly influence the physicochemical properties of parent molecules, potentially enhancing their therapeutic potential.[1][2][3][4]
Introduction: The Strategic Advantage of the Oxane Moiety in Drug Discovery
The strategic incorporation of cyclic ethers, such as oxetanes and oxanes, into bioactive molecules has become an increasingly prevalent strategy in modern medicinal chemistry.[1][2][3] These motifs can impart a range of desirable properties, including improved aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element that can enhance binding affinity to biological targets.[3][4] 4-(1-Bromoethyl)oxane emerges as a valuable building block for introducing a functionalized oxane moiety. Its structure, featuring a secondary bromide, presents a reactive electrophilic center for nucleophilic attack, enabling the formation of new carbon-heteroatom bonds.
The reactivity of 4-(1-Bromoethyl)oxane is primarily governed by the principles of nucleophilic substitution, typically proceeding via an SN2 mechanism. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by a wide range of nucleophiles.[5][6][7] The choice of solvent, base, and temperature will be critical in modulating the reaction rate and minimizing potential side reactions, such as elimination.
Reaction Mechanism: Nucleophilic Substitution
The alkylation reactions employing 4-(1-Bromoethyl)oxane predominantly follow a bimolecular nucleophilic substitution (SN2) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon is chiral. The bromide ion is simultaneously displaced as a leaving group.[5][8]
Figure 1: General SN2 mechanism for 4-(1-Bromoethyl)oxane.
Application I: O-Alkylation of Phenols
The O-alkylation of phenols to furnish aryl ethers is a cornerstone transformation in organic synthesis, with broad applications in the generation of biologically active compounds.[9][10][11][12] The introduction of the 4-(1-ethyl)oxane moiety can modulate the lipophilicity and metabolic stability of phenolic drugs. The Williamson ether synthesis provides a reliable method for this transformation.[9]
Detailed Protocol for O-Alkylation of 4-Methoxyphenol
Figure 2: Workflow for the O-alkylation of phenols.
Materials and Reagents:
-
4-Methoxyphenol
-
4-(1-Bromoethyl)oxane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Slowly add 4-(1-Bromoethyl)oxane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 4 | 90-98 |
| 2-Naphthol | NaH | THF | 50 | 8 | 80-90 |
| Guaiacol | K₂CO₃ | DMF | 80 | 12 | 75-85 |
Application II: N-Alkylation of Indoles
N-alkylation of indoles is a fundamental synthetic strategy in medicinal chemistry to produce a vast array of pharmacologically active compounds.[13] The substituent on the indole nitrogen can significantly impact the molecule's biological profile.
Detailed Protocol for N-Alkylation of 5-Bromoindole
Figure 3: Workflow for the N-alkylation of indoles.
Materials and Reagents:
-
5-Bromoindole
-
4-(1-Bromoethyl)oxane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully decant the hexanes and add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the 5-bromoindole solution dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 4-(1-Bromoethyl)oxane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]
-
Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Indole | NaH | DMF | 25 | 4 | 80-90 |
| 7-Azaindole | K₂CO₃ | Acetonitrile | 50 | 6 | 75-85 |
| Carbazole | KOH | DMSO | 40 | 8 | 85-95 |
| Pyrrole | NaH | THF | 25 | 3 | 70-80 |
Safety and Handling
As with all bromoalkanes, 4-(1-Bromoethyl)oxane should be handled with care in a well-ventilated fume hood.[14][15][16] Based on data for analogous compounds, it is expected to be a skin and eye irritant and may cause respiratory irritation.[17]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
For operations with a potential for aerosol generation, a face shield and appropriate respiratory protection should be used.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
References
-
ResearchGate. Synthesis of 4-cyanoethylated benzoxazines by visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile | Request PDF. Available at: [Link]
-
Wikipedia. Hofmann–Löffler reaction. Available at: [Link]
-
PubChem. 1-Bromo-4-(1-bromoethyl)benzene. Available at: [Link]
-
PubChem. 4-(1-Bromoethyl)phenol. Available at: [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. Available at: [Link]
-
RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available at: [Link]
-
PubMed. Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. Available at: [Link]
-
NIH. Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Ready Access to C(α)-Tetrasubstituted Hydroxyketones, Acids, and Esters. Available at: [Link]
- Google Patents. US2841623A - Process for the alkylation of phenols.
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
NIH. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Available at: [Link]
-
PubChem. 4-(Bromomethyl)oxane. Available at: [Link]
-
Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Bromoethane. Available at: [Link]
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available at: [Link]
-
Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. Available at: [Link]
-
Chemguide. What is nucleophilic substitution?. Available at: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]
-
PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available at: [Link]
-
PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available at: [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
NIH. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Available at: [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available at: [Link]
-
ResearchGate. Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Available at: [Link]
- Google Patents. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate.
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
PubMed Central. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Available at: [Link]
-
ACS. ACS Organic Chemistry Final Review - Nucleophilic Substitutions and Eliminations. Available at: [Link]
-
ResearchGate. Synthesis and evaluation of oxadiazole derivatives in drug design and development. Available at: [Link]
-
Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]
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- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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- 17. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Experimental Protocols for 4-(1-Bromoethyl)oxane
Executive Summary & Compound Profile
4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) is a versatile building block used to introduce the lipophilic yet polar tetrahydropyran (THP) motif into drug candidates. Unlike its primary analog [4-(2-bromoethyl)oxane], this compound features a secondary alkyl bromide .
This structural distinction dictates a fundamental shift in experimental strategy:
-
Reactivity: The secondary electrophilic center is sterically hindered by the adjacent THP ring.
-
Major Risk: Competition between Nucleophilic Substitution (
) and Elimination ( ) is the critical failure mode. The formation of 4-vinyltetrahydro-2H-pyran is the dominant side reaction under basic conditions. -
Stereochemistry: The C1-ethyl position is chiral. Standard commercial supplies are racemic.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 193.08 g/mol | |
| Boiling Point | ~85-90°C (at 15 mmHg) | Estimated - Vacuum distillation recommended.[1] |
| Density | 1.35 g/mL | Denser than water. |
| Solubility | DCM, THF, DMF, Toluene | Immiscible with water. |
| Stability | Moisture/Light Sensitive | Hydrolyzes to alcohol; store under Argon. |
Handling & Storage Protocol
Objective: Prevent hydrolysis and homolytic cleavage prior to reaction.
-
Storage: Store at 2–8°C in a dedicated flammables fridge.
-
Atmosphere: The compound must be kept under an inert atmosphere (Argon or Nitrogen).
-
Visual Inspection: Pure compound is a clear, colorless liquid. A yellow/brown tint indicates free bromine release; redistill if degradation >5%.
Core Protocol A: N-Alkylation of Heterocycles ( )
Application: Installing the THP-ethyl tail onto amine-bearing scaffolds (e.g., piperazines, pyrazoles).
Challenge: Secondary bromides react slowly in
Reagents
-
Substrate: Secondary Amine or Heterocycle (1.0 equiv)
-
Electrophile: 4-(1-Bromoethyl)oxane (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or DIPEA (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Additive: Potassium Iodide (KI) (0.1 equiv) – Finkelstein catalyst
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add
(2.0 mmol). If solubility is an issue, switch to DMF. -
Activation: Add KI (0.1 mmol). Note: This converts the bromide to a more reactive iodide in situ.
-
Addition: Add 4-(1-Bromoethyl)oxane (1.2 mmol) dropwise via syringe.
-
Reaction: Heat to 60°C for 12–18 hours.
-
Critical Control: Do not exceed 80°C. Higher temperatures exponentially favor the elimination product (vinyl-THP).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over
. -
Purification: Flash chromatography. The elimination byproduct is non-polar and elutes early.
Workflow Visualization
Figure 1: Optimized workflow for N-alkylation minimizing thermal elimination risks.
Core Protocol B: C-C Bond Formation (Malonate Alkylation)
Application: Creating carbon scaffolds.
Mechanism: Classical
Reagents
-
Nucleophile: Diethyl malonate (1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) (1.2 equiv) – Freshly prepared recommended
-
Electrophile: 4-(1-Bromoethyl)oxane (1.0 equiv)
-
Solvent: Ethanol (Anhydrous)
Step-by-Step Methodology
-
Enolate Formation: Add diethyl malonate dropwise to a solution of NaOEt in EtOH at 0°C. Stir for 30 min to ensure full deprotonation.
-
Addition: Add 4-(1-Bromoethyl)oxane slowly.
-
Reflux: Warm to RT, then reflux (78°C) for 6–8 hours.
-
Why Reflux? Carbon nucleophiles are less basic than amines; the risk of
is slightly lower, allowing higher temperatures to overcome the steric hindrance of the secondary bromide.
-
-
Quench: Cool and quench with saturated
. -
Isolation: Extract with diethyl ether.
Critical Troubleshooting: The Elimination vs. Substitution Balance
The most common failure is obtaining the alkene (Elimination product) instead of the coupled product.
| Variable | Recommendation for Substitution ( | Danger Zone (Promotes |
| Temperature | Keep < 65°C | > 80°C |
| Base Sterics | Use non-bulky bases ( | Bulky bases (t-BuOK, LDA) |
| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | Protic (EtOH, MeOH) except for specific solvolysis |
| Concentration | High concentration (1.0 M) favors bimolecular ( | Low concentration favors unimolecular processes |
Mechanistic Decision Tree
Figure 2: Logic gate for predicting reaction outcomes based on experimental conditions.
Safety Information (Hazmat)
-
GHS Classification:
-
Lachrymator: Alkyl bromides can be lachrymatory. Handle only in a fume hood.
-
Spill Response: Absorb with vermiculite; neutralize with dilute ethanolic KOH if necessary (destroys the alkyl halide).
References
-
Compound Identity: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 86621, 4-(2-Bromoethyl)tetrahydropyran (Analogous reactivity reference). Retrieved from [Link]
-
Mechanistic Grounding (
vs ): Master Organic Chemistry. (2012).[4] The SN2 Reaction Mechanism. Retrieved from [Link] -
General Protocol (Secondary Halides): LibreTexts Chemistry. (2023).[5] Substitution Reactions of Alkyl Halides. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | C5H9BrN4O | CID 3019915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: 4-(1-Bromoethyl)oxane in Medicinal Chemistry
Introduction: The Strategic Value of the THP Motif
In modern drug discovery, the tetrahydropyran (THP) ring is a critical bioisostere for cyclohexane and phenyl rings. 4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) serves as a specialized building block that introduces the THP moiety via a branched ethyl linker.
Key Medicinal Chemistry Advantages:
-
Lipophilicity Modulation: Replacing a cyclohexyl group with a THP ring typically lowers
by approximately 1.0–1.5 units, improving aqueous solubility and metabolic stability. -
Chiral Complexity: The 1-bromoethyl attachment creates a chiral center adjacent to the ring. While often supplied as a racemate, this allows for the exploration of stereochemical vectors in structure-activity relationship (SAR) studies.
-
Geometric Exit Vector: Unlike direct attachment (4-THP), the ethyl linker provides rotational freedom and extends the pharmacophore into new binding pockets.
Chemical Profile & Handling
Compound: 4-(1-Bromoethyl)oxane Structure: A secondary alkyl bromide attached to the C4 position of a saturated oxygen heterocycle.
| Property | Description |
| Reactivity Class | Secondary Alkyl Halide ( |
| Major Challenge | Steric hindrance promotes Elimination ( |
| Stability | Moderate. Prone to hydrolysis or elimination to 4-ethylideneoxane upon prolonged exposure to moisture or heat. |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Decision Logic: Selecting the Right Methodology
The reactivity of secondary alkyl bromides is nuanced. The choice between nucleophilic substitution and metal-catalyzed cross-coupling depends on the nucleophile's basicity and the desired bond type.
Figure 1: Decision matrix for reacting 4-(1-bromoethyl)oxane. Note that strong bases favor the formation of the vinyl ether byproduct.
Application Protocol A: Heteroatom Alkylation ( )
Context: Installing the THP-ethyl tail onto a secondary amine (e.g., piperazine, pyrazole) or thiol. Challenge: The secondary bromide is sterically hindered. Using strong bases (NaH, KOtBu) will cause immediate elimination to the alkene.
Validated Protocol
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Electrophile: 4-(1-Bromoethyl)oxane (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Additive: Potassium Iodide (KI) (0.1 equiv) - Catalytic Finkelstein condition
Step-by-Step Workflow:
-
Activation: In a dried reaction vial, dissolve the heterocycle in anhydrous ACN (
). -
Base Addition: Add
. Stir for 10 minutes at room temperature. -
Catalysis: Add catalytic KI. This converts the secondary bromide to a more reactive secondary iodide in situ.
-
Addition: Add 4-(1-bromoethyl)oxane dropwise.
-
Thermal Cycle: Heat to 60°C . Do not exceed 80°C as elimination rates increase drastically.
-
Monitoring: Monitor by LCMS. Look for the mass of Product (
) and the Elimination byproduct (Substrate mass, as it doesn't react with the alkene). -
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/ACN), dry over
, and concentrate.
Critical Insight: If conversion stalls, do not add stronger base. Instead, switch to a silver-mediated protocol (
Application Protocol B: Nickel-Catalyzed Cross-Coupling ( )
Context: Forming a Carbon-Carbon bond between the THP-ethyl group and an aryl ring.
Scientific Basis: Palladium (Suzuki) coupling often fails with secondary alkyl halides due to slow oxidative addition and rapid
Validated Protocol (Reductive Coupling)
This protocol couples the alkyl bromide directly with an aryl bromide, avoiding the need to pre-form a zincate (Negishi) or boronate, although those are also viable.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
4-(1-Bromoethyl)oxane (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Manganese powder (
) (3.0 equiv) -
Solvent: DMA (Dimethylacetamide)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and dtbbpy in DMA. Stir until the solution turns green/blue. -
Reaction Assembly: Add the Aryl Bromide, 4-(1-Bromoethyl)oxane, and
powder to the vial. -
Activation: Add TMSCl (chlorotrimethylsilane) (0.1 equiv) or TFA (trace) to activate the Mn surface.
-
Reaction: Seal and stir vigorously at 60°C for 12–16 hours.
-
Quench: Cool to RT. Dilute with EtOAc. Quench with 1M HCl (to dissolve Mn salts).
-
Purification: The product is a neutral organic. Standard flash chromatography.
Figure 2: Simplified workflow for Ni-catalyzed reductive cross-coupling.
Troubleshooting & Analytical Data
Common Impurities
-
Vinyl Ether (Elimination):
-
Cause: Base is too strong or temperature is too high.
-
Detection: Proton NMR signals at
4.5–6.0 ppm (alkene protons). -
Remedy: Lower temperature, switch to
, or use the Ni-coupling route.
-
-
Hydrolysis (Alcohol formation):
-
Cause: Wet solvent (DMF is hygroscopic).
-
Remedy: Use molecular sieves in the reaction vessel.
-
Comparative Data Table
| Method | Bond Formed | Typical Yield | Risk Profile |
| C-N, C-O, C-S | 30-60% | High (Elimination) | |
| Ni-Reductive | C-C (Aryl) | 60-85% | Low (Robust) |
| Grignard Formation | C-C (Carbonyl) | Variable | Moderate (Homocoupling) |
References
-
Tetrahydropyrans in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: General utility of ether rings as bioisosteres).
-
Nickel-Catalyzed Cross-Coupling: Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society.
-
Reductive Coupling Protocols: Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry.
-
Handling Alkyl Halides: Master Organic Chemistry. (2023).[1][2] Nucleophilic Substitution vs Elimination Reactions.
Sources
Application of 4-(1-Bromoethyl)oxane in drug discovery
Application Note: 4-(1-Bromoethyl)oxane in Drug Discovery
Part 1: Executive Summary
4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) is a specialized secondary alkyl halide building block used to introduce the tetrahydropyran (THP) moiety into drug candidates. Unlike the more common 4-(bromomethyl)oxane, this scaffold contains a chiral center at the alpha-position of the side chain.
Strategic Value in Medicinal Chemistry:
-
Lipophilicity Modulation: The THP ring acts as a bioisostere for cyclohexane but with significantly lower logP (approx. 1.5 unit drop), improving aqueous solubility.
-
Metabolic Stability: The ether oxygen reduces the number of metabolically labile C-H bonds compared to cycloalkanes.
-
Conformational Locking: The 1-ethyl branching restricts the rotation of the side chain (the "Magic Methyl" effect), potentially locking the molecule into a bioactive conformation and improving potency.
Part 2: Technical Specifications & Properties
| Property | Value / Description | Note |
| IUPAC Name | 4-(1-Bromoethyl)tetrahydro-2H-pyran | |
| Structure | Cyclic ether with secondary alkyl bromide | See Diagram 1 |
| Molecular Formula | C₇H₁₃BrO | |
| Molecular Weight | 193.08 g/mol | |
| Chirality | Yes (1 stereocenter) | Typically supplied as racemate; requires resolution or enantioselective synthesis for chiral drugs.[1] |
| Reactivity Class | Secondary Alkyl Halide | High Risk: Prone to E2 elimination. |
| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water. |
| Stability | Moderate | Store at 2-8°C under inert gas. Avoid strong bases. |
Part 3: Synthetic Utility & Protocols
Synthesis of the Building Block
Note: As this specific isomer is less commercially ubiquitous than the bromomethyl variant, in-house synthesis is often required.
Reaction Scheme:
-
Precursor: 4-Acetyltetrahydropyran (Commercially Available).
-
Reduction: NaBH₄ in MeOH (0°C → RT) yields 1-(tetrahydropyran-4-yl)ethanol.
-
Bromination: Appel Reaction (CBr₄, PPh₃) or PBr₃ in DCM.
Critical Process Parameter (CPP):
-
Temperature Control: The bromination must be kept below 0°C initially to prevent rearrangement or elimination.
-
Purification: Silica gel chromatography is effective, but the product is slightly volatile. Use low-vacuum rotary evaporation.
Protocol A: C-N Bond Formation (Nucleophilic Substitution)
Target: Alkylation of secondary amines (e.g., piperazine, morpholine scaffolds).
The Challenge: Secondary halides attached to bulky rings are sluggish in Sₙ2 reactions and prone to E2 elimination (forming the vinyl-THP byproduct).
Optimized Protocol:
-
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 4-(1-Bromoethyl)oxane (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv). Avoid strong bases like NaH or KOtBu.
-
Additive: KI (0.1 equiv) (Finkelstein catalyst to form the more reactive iodide in situ).
-
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions:
-
Heat to 60–80°C.
-
Monitor by LCMS for the elimination byproduct (M-HBr).
-
-
Workup: Dilute with EtOAc, wash with water/brine. The product is often an oil.
Self-Validating Check:
-
If >10% elimination product (vinyl-THP) is observed, switch solvent to Acetone and lower temperature to reflux (56°C).
Protocol B: C-C Bond Formation (Negishi Coupling)
Target: Attaching the THP-ethyl motif to an aryl halide.
Rationale: Direct alkylation of arenes is difficult. Converting the bromide to an organozinc reagent allows for mild Pd-catalyzed coupling.
-
Zinc Activation: Treat Zn dust (2.0 equiv) with TMSCl (0.05 equiv) in dry THF.
-
Reagent Formation: Add 4-(1-Bromoethyl)oxane (1.0 equiv) dropwise at 40°C. Stir 2–4 h to form the organozinc bromide.
-
Coupling:
-
Add Aryl Bromide/Iodide (0.8 equiv).
-
Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos (0.05 equiv).
-
Heat to 60°C overnight.
-
-
Note: This method retains the branching but racemizes the center unless specialized chiral ligands are used.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for using this building block, highlighting the competition between substitution and elimination.
Caption: Decision matrix for functionalizing 4-(1-Bromoethyl)oxane. Green paths indicate optimal synthetic routes; red paths indicate stability risks.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Recovery | Steric hindrance of the secondary bromide. | Add NaI or KI (0.5 equiv) to generate the more reactive iodide in situ. Increase reaction time, not temperature. |
| High Elimination Product (>20%) | Base is too strong or temperature too high. | Switch from Cs₂CO₃ to K₂CO₃ or NaHCO₃ . Lower temperature by 10°C. |
| Racemization | Sₙ1 pathway occurring due to carbocation stability. | Ensure solvent is not protic (avoid MeOH/EtOH). Use strictly Sₙ2 conditions (high concentration of nucleophile). |
References
-
PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper on Bioisosteres. Retrieved from
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Knochel, P., et al. (2011). Functionalized Organozinc Reagents in Organic Synthesis. Chemistry – A European Journal. (General protocol for Negishi coupling of secondary alkyl halides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3][4] Oxford University Press. (Mechanistic grounding for Secondary Halide Sₙ2 vs E2 competition).
Sources
Strategic S-Alkylation: Coupling 4-(1-Bromoethyl)oxane with Thiols
Application Note: AN-THP-042
Abstract
The installation of tetrahydropyran (THP) motifs via thioether linkages is a critical strategy in medicinal chemistry for modulating lipophilicity and metabolic stability. However, the reaction of 4-(1-bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) with thiols presents specific challenges due to the secondary electrophilic center and the steric bulk of the oxane ring. This guide details optimized protocols for suppressing elimination byproducts (E2) while maximizing nucleophilic substitution (
Mechanistic Insight & Strategy
The Challenge: Competition Between and E2
The substrate, 4-(1-bromoethyl)oxane, features a secondary alkyl bromide. In the presence of thiols and bases, two competing pathways exist:
-
Substitution (
): The thiolate anion attacks the antibonding orbital of the C-Br bond, inverting the stereocenter and forming the desired thioether. -
Elimination (E2): The base deprotonates the
-carbon (either on the ethyl group or the ring), leading to the formation of ethylidene-oxane or vinyl species.
Key Insight: Thiols are "soft" nucleophiles, which favors substitution. However, the use of "hard," strong bases (e.g., NaH, KOtBu) significantly increases the risk of elimination. The optimal strategy employs a mild base with a polar aprotic solvent to enhance the nucleophilicity of the thiolate without increasing basicity to dangerous levels.
Pathway Visualization
Figure 1: Mechanistic divergence in the reaction of 4-(1-bromoethyl)oxane. Selection of base and solvent dictates the ratio of Product to Byproduct.
Experimental Protocols
Method A: The "Cesium Effect" (Recommended)
This protocol utilizes Cesium Carbonate (
Reagents:
-
4-(1-bromoethyl)oxane (1.0 equiv)
-
Thiol substrate (1.1 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Catalyst
-
DMF (Anhydrous, degassed)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 15 minutes. Critical: Disulfides form rapidly in the presence of oxygen and base.
-
Thiol Activation: Add the Thiol and
to the DMF (0.2 M concentration relative to thiol). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate. -
Catalyst Addition: Add TBAI (10 mol%). This converts the secondary bromide to a more reactive secondary iodide in situ (Finkelstein reaction).[2][3]
-
Substrate Addition: Add 4-(1-bromoethyl)oxane dropwise.
-
Reaction: Stir at 40–50°C for 4–12 hours.
-
Note: Secondary bromides are sluggish at RT. Mild heating is required.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.
Method B: Finkelstein-Assisted Substitution (For Sterically Hindered Thiols)
If the thiol is bulky, the reaction rate will be the limiting factor. Pre-converting the bromide to an iodide ensures the electrophile is reactive enough to couple before elimination occurs.
Reagents:
-
4-(1-bromoethyl)oxane (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetone (for step 1) / DMF (for step 2)[4]
Step-by-Step Protocol:
-
Iodination: Dissolve 4-(1-bromoethyl)oxane and NaI in dry Acetone (0.5 M). Reflux for 2 hours. A white precipitate (NaBr) will form.
-
Isolation (Optional but Recommended): Filter off the salt, concentrate the filtrate to obtain crude 4-(1-iodoethyl)oxane. Use immediately as secondary iodides are unstable.
-
Coupling: Re-dissolve the crude iodide in DMF. Add the Thiol and
. Stir at RT. The reaction typically completes within 1-2 hours due to the superior leaving group ability of Iodide.
Optimization & Troubleshooting Guide
Data Summary: Conditions vs. Outcome
| Variable | Condition | Outcome | Recommendation |
| Base | NaH / THF | High Elimination (E2) | Avoid unless thiol is very unreactive. |
| Base | Slow Reaction | Ineffective for secondary bromides. | |
| Base | High Yield ( | Standard Choice. | |
| Additive | None | Slow conversion (>24h) | Add TBAI or NaI. |
| Additive | TBAI (10%) | Fast conversion (<12h) | Essential. |
| Temp | >80°C | Degradation/Elimination | Keep below 60°C. |
Decision Logic for Optimization
Figure 2: Logical workflow for troubleshooting reaction failures.
Safety & Handling
-
Thiol Odor Control: All glassware and syringes contacting thiols should be quenched in a bath of 10% Bleach (Sodium Hypochlorite) to oxidize the sulfur residues before washing.
-
Lachrymator: 4-(1-bromoethyl)oxane may act as a mild lachrymator and alkylating agent. Handle only in a fume hood.
-
Disulfide Risk: If the reaction turns yellow/orange rapidly upon adding base, oxygen is present, and the thiol is dimerizing to disulfide. Degas solvents thoroughly.
References
-
Thiol Alkylation Overview
-
Cesium Effect & Base Selection
-
Finkelstein Reaction (In-Situ Iodination)
-
Tetrahydropyran Synthesis Context
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Sciencemadness Discussion Board - Can the Finkelstein reaction be exploited as a sort of in situ catalysis via halogen exchange? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 5. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1-Bromoethyl)oxane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-bromoethyl)oxane. Recognizing the challenges inherent in multi-step syntheses, this document is structured to offer practical, experience-driven solutions to common experimental hurdles, thereby improving yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of 4-(1-bromoethyl)oxane is typically approached as a two-step process:
-
Formation of the Precursor Alcohol: Synthesis of 4-(1-hydroxyethyl)oxane.
-
Bromination: Conversion of the secondary alcohol to the target alkyl bromide.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges systematically.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the precursor, 4-(1-hydroxyethyl)oxane?
A1: Two primary, reliable methods are the Grignard reaction with oxane-4-carbaldehyde and the reduction of 4-acetyloxane. The choice between these depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why is the Appel reaction recommended for the bromination step?
A2: The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a mild and efficient method for converting secondary alcohols to alkyl bromides with inversion of stereochemistry.[1][2] It generally proceeds with high yields and avoids the harsh acidic conditions of other bromination methods that could potentially lead to side reactions involving the oxane ring.
Q3: What are the primary side products to anticipate in the Appel reaction?
A3: The main byproduct is triphenylphosphine oxide (TPPO), which can complicate purification. Other potential side products can arise from elimination reactions, though this is less common for secondary alcohols under these conditions. Incomplete reaction will leave unreacted starting alcohol.
Q4: How critical is the purity of the starting materials and solvents?
A4: Extremely critical. Grignard reagents are highly sensitive to moisture and protic impurities.[3] Similarly, the Appel reaction should be conducted under anhydrous conditions to prevent quenching of the reactive intermediates. The purity of reagents like triphenylphosphine is also important to avoid side reactions.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 4-(1-hydroxyethyl)oxane
| Potential Cause | Scientific Explanation & Solution |
| Inactive Grignard Reagent | The Grignard reagent is highly reactive with water and atmospheric oxygen. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3] |
| Inefficient Reduction of Ketone | The reducing agent (e.g., NaBH₄) may be old or have degraded. The reaction may not have gone to completion. Solution: Use a fresh, unopened container of the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed. If necessary, add a slight excess of the reducing agent. |
| Side Reactions with Grignard Reagent | If the oxane-4-carbaldehyde starting material is impure (e.g., contains acidic protons), the Grignard reagent will be quenched. Solution: Purify the aldehyde by distillation or chromatography before use. |
Problem 2: Low Yield of 4-(1-Bromoethyl)oxane in the Appel Reaction
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to incomplete conversion of the alcohol. The reagents may not have been added in the correct order or stoichiometry. Solution: Monitor the reaction by TLC. The reaction of PPh₃ and CBr₄ is exothermic and should be controlled at 0°C during addition. After the initial reaction, allow the mixture to warm to room temperature and stir until the starting alcohol is consumed. Ensure a slight excess of PPh₃ and CBr₄ is used. |
| Degradation of Reagents | Triphenylphosphine can oxidize over time. Carbon tetrabromide is light-sensitive. Solution: Use freshly opened or purified triphenylphosphine. Store carbon tetrabromide in a dark, cool place. |
| Moisture in the Reaction | Water will react with the phosphonium intermediates, quenching the reaction. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Scientific Explanation & Solution |
| Presence of Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Appel reaction and can be difficult to separate from the desired product by chromatography due to its polarity. Solution: Several methods can be employed to remove TPPO: 1. Precipitation: After the reaction, the solvent can be evaporated, and the residue triturated with a non-polar solvent like hexane or a mixture of hexane and ether. The non-polar desired product will dissolve, while the more polar TPPO will precipitate and can be filtered off. 2. Acid-Base Extraction: While not ideal for all substrates, in some cases, TPPO can be removed by washing the organic phase with an acidic solution. |
| Co-elution of Product and Unreacted Starting Material | The starting alcohol and the bromo-product may have similar polarities, making chromatographic separation challenging. Solution: Optimize the chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate) can improve separation. |
IV. Visualized Workflows and Mechanisms
Proposed Synthetic Pathway
Caption: Mechanism of the Appel Reaction. [1][2]
Troubleshooting Workflow: Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
V. Experimental Protocols
Protocol 1: Synthesis of 4-(1-hydroxyethyl)oxane via Grignard Reaction
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reaction Setup: Add magnesium turnings (1.2 eq.) to the flask. In the dropping funnel, place a solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes.
-
Addition of Aldehyde: Cool the Grignard solution to 0°C. Add a solution of oxane-4-carbaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the aldehyde.
-
Workup: Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(1-hydroxyethyl)oxane.
Protocol 2: Synthesis of 4-(1-Bromoethyl)oxane via Appel Reaction
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-(1-hydroxyethyl)oxane (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C. In a separate flask, dissolve triphenylphosphine (1.5 eq.) in anhydrous DCM and add it to the reaction mixture. To this cooled solution, add carbon tetrabromide (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Add hexane to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate. Filter the solid and wash with cold hexane. Concentrate the filtrate. Purify the resulting oil by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(1-bromoethyl)oxane.
VI. References
-
Appel Reaction Mechanism. Organic Chemistry Portal. [Link]
-
Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
Sources
Technical Support Center: Purification of 4-(1-Bromoethyl)oxane
Product ID: 4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) Chemical Class: Secondary Alkyl Bromide / Tetrahydropyran Derivative Support Level: Advanced Research & Development[1][2][3]
Introduction: The Stability Paradox
Researchers frequently underestimate the reactivity of 4-(1-bromoethyl)oxane.[1] Structurally, it possesses a secondary alkyl bromide moiety adjacent to the C4 position of a tetrahydropyran ring.[1] This specific geometry creates a "perfect storm" for elimination reactions .[1] The C-Br bond is labile, and the adjacent tertiary hydrogen (at the ring junction) allows for facile dehydrohalogenation to form the exocyclic alkene (4-ethylidenetetrahydropyran).[1]
This guide replaces standard purification SOPs with specialized protocols designed to mitigate thermal degradation and silica-induced hydrolysis.[1][2]
Module 1: Troubleshooting Distillation (Thermal Instability)
User Question: "I attempted to distill the crude product at 80°C under vacuum, but the distillate turned brown and NMR showed a significant amount of alkene impurities. What went wrong?"
Technical Diagnosis: You likely triggered thermal elimination .[1][2][3] Secondary alkyl bromides are heat-sensitive.[1][2] Prolonged exposure to temperatures above 60-70°C, even under vacuum, accelerates the loss of HBr.[1][2][3] The brown color indicates the formation of polymerized byproducts or free bromine/HBr degradation.[1]
Corrective Protocol: High-Vacuum Kugelrohr Distillation
Do not use a standard Vigreux column setup for small scales (<10g). The residence time in the heated flask is too long.
-
Equipment: Kugelrohr (Short-path) distillation apparatus.
-
Vacuum Requirement: High vacuum is mandatory (
mmHg).[1][3] -
Temperature Ramp:
-
Bath Temp: Start at ambient temperature.
-
Ramp: Increase by 5°C every 10 minutes.
-
Target: The product should distill rapidly at the lowest possible temperature (likely 40-55°C at 0.1 mmHg).
-
-
Collection: Cool the receiving bulb with Dry Ice/Acetone (
C) to prevent re-vaporization and minimize thermal stress.
Module 2: Chromatographic Purification (Silica Sensitivity)
User Question: "My TLC showed a clean spot for the bromide, but after running a silica column, I recovered mostly the starting alcohol and a new fast-moving spot. Where did my product go?"
Technical Diagnosis: Standard silica gel is slightly acidic (pH 4-5).[1][2][3] This acidity catalyzes two pathways:[1][2][3]
-
Hydrolysis: Reverting the bromide back to the alcohol (4-(1-hydroxyethyl)oxane).[1]
-
Elimination: Converting the bromide to the alkene (fast-moving spot).[1]
Corrective Protocol: The "Buffered Silica" Method
You must neutralize the stationary phase before loading your sample.[1]
Step-by-Step Buffering:
-
Slurry Preparation: Prepare your silica slurry using Hexanes (or Petroleum Ether).[1][3]
-
The Neutralizer: Add 1% to 2% Triethylamine (TEA) to the slurry solvent.[1]
-
Example: For 500 mL Hexanes, add 5-10 mL TEA.
-
-
Column Packing: Pour the slurry and flush with at least 2 column volumes of the Hexane/TEA mixture.
-
Elution: Run your gradient (e.g., Hexanes
EtOAc) without TEA in the mobile phase, or keep a trace amount (0.1%) if the compound is extremely labile.[1][2][3] -
Loading: Load the crude sample diluted in a small amount of Hexanes/TEA (99:1).
Alternative: Use Neutral Alumina (Brockmann Grade III) if silica buffering fails.[1][3] Alumina is less acidic but can still cause elimination if too active (Grade I).[1][3]
Module 3: Removing Triphenylphosphine Oxide (TPPO)
User Question: "I synthesized this using the Appel reaction (
Technical Diagnosis: Triphenylphosphine oxide (TPPO) is a notorious byproduct of the Appel reaction.[1] While it is polar, it "tails" on columns and co-crystallizes with products.[1][2][3]
Corrective Protocol: Solubility-Based Precipitation
Avoid chromatography for bulk TPPO removal.[1][2] Use the "Pentane Crash" method.[1]
-
Concentration: Rotovap the reaction mixture to a thick oil/paste.
-
Trituration: Add cold Pentane or Cyclohexane (TPPO is insoluble in these; the bromide is soluble).[1]
-
Agitation: Sonicate or vigorously stir for 15 minutes. The TPPO will form a white precipitate.[1]
-
Filtration: Filter through a sintered glass funnel packed with a thin pad of Celite.
-
Wash: Rinse the filter cake with cold pentane.
-
Result: The filtrate contains your bromide; the solid is TPPO.[1]
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on synthesis method and thermal stability.
Module 4: Stability & Storage FAQs
Q: The product was colorless initially but turned yellow/brown after a week in the fridge. Is it ruined?
A: Not necessarily. The color comes from trace free bromine (
-
Fix: Dissolve in ether, wash with dilute Sodium Thiosulfate (
) solution (removes bromine), dry over , and re-concentrate.[1][2][3] -
Prevention: Store over a few strands of Copper Wire (stabilizer) or Silver Foil in a brown vial under Argon at -20°C.[1]
Q: Can I use GC-MS to check purity? A: Use caution. The high injection port temperature (250°C+) will cause thermal elimination inside the machine.[1] You may see a peak for the alkene (M-HBr) even if your sample is pure.[1]
-
Recommendation: Use HPLC (reverse phase, neutral pH) or qNMR (Quantitative NMR) for accurate purity assessment.[1][2][3]
Summary Data Table: Physicochemical Properties & Handling
| Property | Value / Condition | Notes |
| Boiling Point | ~50-55°C @ 0.5 mmHg | Estimated.[1][2] Avoid atmospheric distillation.[1][2][3] |
| Stability | Thermally Labile | Decomposes >60°C to form ethylidene derivative.[1] |
| Silica Compatibility | Poor (Acid Sensitive) | Requires 1% Triethylamine (TEA) buffer.[1][2][3] |
| Storage Temp | -20°C | Essential to prevent slow elimination.[1][2] |
| Common Impurity | Triphenylphosphine Oxide | Remove via Pentane/Cyclohexane trituration.[1][2] |
| Detection | KMnO4 Stain | Product is not UV active (unless degraded to alkene).[1][3] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for alkyl halide purification and silica buffering).
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][2][3][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][4][5] The Journal of Organic Chemistry, 82(19), 9931–9936.[2][3] (Methodology for TPPO removal). [1][2][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] (Essential for identifying residual TEA or Pentane in NMR). [1][2][3]
-
Denton, R. M., An, J., & Adeniran, B. (2011).[1][2][3] Phosphine oxide-catalysed chlorination of alcohols. Chemical Communications, 47, 6610-6612.[1][2][3] (Discusses Appel reaction byproducts and workup challenges).
Sources
Navigating the Nuances of Reaction Monitoring: A Guide for 4-(1-Bromoethyl)oxane
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for monitoring reactions involving 4-(1-Bromoethyl)oxane. As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of successful synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for two of the most common monitoring techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to anticipate challenges, interpret your results accurately, and make informed decisions throughout your experimental workflow.
Section 1: Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid, versatile, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, you can efficiently determine the reaction's endpoint.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: What is a good starting solvent system for monitoring a reaction with 4-(1-Bromoethyl)oxane?
A1: A common starting point for separating compounds with mild to moderate polarity is a mixture of a non-polar and a polar solvent.[2] For 4-(1-Bromoethyl)oxane, which contains an ether and a bromoalkane functional group, a good initial solvent system to try is a 4:1 mixture of hexane and ethyl acetate.[2] You can then adjust the ratio to achieve optimal separation, where the starting material and product have Retention Factor (Rf) values between 0.2 and 0.8.[2] For a similar compound, 2-(2-bromoethyl)-1,3-dioxane, a 1:4 ethyl acetate-heptane mixture was used effectively.[3]
Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A2: Streaking can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate can lead to broad, streaky spots.[4] Try diluting your reaction mixture before spotting.
-
Inappropriate Solvent System: If the solvent system is too polar, the compounds may travel up the plate as a streak instead of a distinct spot.[4] Try decreasing the polarity of your mobile phase (e.g., increasing the proportion of hexane).
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of the silica gel, leading to streaking.[5] You can assess this by performing a 2D TLC.[5] If decomposition is suspected, you might consider using alumina plates or adding a small amount of a basic modifier like triethylamine to your mobile phase.
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: This is a common issue with several potential solutions:
-
Insufficient Concentration: The concentration of your analyte in the spotted sample may be too low.[4] Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[4]
-
Ineffective Visualization: 4-(1-Bromoethyl)oxane and its likely products may not be UV-active. If you are only using a UV lamp, you may not see any spots. Try using a chemical stain. A good general-purpose stain is phosphomolybdic acid, which has been shown to be effective for bromoalkanes.[6] An iodine chamber is another excellent option for visualizing a wide range of organic compounds.[6]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[4]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Rf values too high or too low) | The polarity of the mobile phase is not optimal.[1] | If Rf is too high, decrease the mobile phase polarity (e.g., add more hexane). If Rf is too low, increase the mobile phase polarity (e.g., add more ethyl acetate).[1] |
| Spots are not round | The TLC plate was not placed evenly in the developing chamber.[1] | Ensure the plate is level and the solvent front moves up the plate uniformly. |
| Inconsistent Rf values between runs | The TLC chamber was not saturated with solvent vapor. The composition of the mobile phase changed due to evaporation. | Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Always use fresh mobile phase for each run.[4] |
| Reactant and product spots are very close | The chosen solvent system does not provide enough resolution. | Experiment with different solvent systems. Try a different polar solvent (e.g., dichloromethane instead of ethyl acetate) or add a small amount of a third solvent to fine-tune the polarity. |
Experimental Protocol: TLC Monitoring of a Nucleophilic Substitution Reaction
This protocol outlines the general steps for monitoring a reaction where 4-(1-Bromoethyl)oxane is treated with a nucleophile (Nu-).
-
Prepare the TLC Chamber: Add the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm in a TLC chamber. Line the chamber with a piece of filter paper, seal it, and allow it to saturate for at least 5-10 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Apply the Samples:
-
In the "SM" lane, spot a dilute solution of 4-(1-Bromoethyl)oxane.
-
In the "Rxn" lane, spot a sample taken directly from the reaction mixture.
-
In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[7]
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if applicable) and then a chemical stain (e.g., phosphomolybdic acid or an iodine chamber).
-
Interpret the Results: Compare the "Rxn" lane to the "SM" and "Co" lanes. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates that the reaction is proceeding.
Diagram of TLC Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[8] It provides not only retention time data but also mass information, which is invaluable for confirming the identity of reactants, products, and any potential byproducts.
Frequently Asked Questions (FAQs) for LC-MS Monitoring
Q1: What type of LC column and mobile phase should I start with for analyzing 4-(1-Bromoethyl)oxane and its reaction products?
A1: For compounds of moderate polarity like 4-(1-Bromoethyl)oxane, a reversed-phase C18 column is a robust starting point. A typical mobile phase system would consist of water (A) and acetonitrile or methanol (B), often with a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is generally effective for separating components of a reaction mixture.
Q2: I am not seeing a strong signal for my compound in the mass spectrometer. How can I improve the sensitivity?
A2: Low sensitivity can be due to several factors:
-
Poor Ionization: 4-(1-Bromoethyl)oxane lacks easily ionizable functional groups. Electrospray ionization (ESI), while common, may not be the most effective technique.[9] Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often better suited for less polar compounds.[10]
-
Mobile Phase Incompatibility: The mobile phase composition can significantly impact ionization efficiency. Ensure your mobile phase additives are compatible with your chosen ionization mode.
-
Analyte Instability: The compound might be degrading in the ion source. Try adjusting the source temperature or other parameters.
-
Chemical Derivatization: If other methods fail, you could consider chemical derivatization to introduce a more easily ionizable moiety to your analyte.[11]
Q3: My chromatographic peaks are tailing. What are the common causes and solutions?
A3: Peak tailing is a frequent issue in LC.[12]
-
Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase. Adding a small amount of a competing agent, like a buffer or an ion-pairing reagent, to the mobile phase can mitigate this.[13]
-
Column Overload: Injecting too much sample can lead to peak tailing.[14] Try diluting your sample.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[14] Flushing the column or replacing it may be necessary.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[15]
Troubleshooting Guide for LC-MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks detected | Incorrect mass range scanned. No ionization of the analyte. | Verify the expected mass of your compounds and set the mass spectrometer to scan the appropriate range. Experiment with different ionization sources (ESI, APCI, APPI).[10] |
| Ghost peaks appearing in the chromatogram | Carryover from a previous injection. Contamination in the mobile phase or system. | Run blank injections to identify the source of the ghost peaks.[12] Ensure high-purity solvents and flush the system thoroughly. |
| Shifting retention times | Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation. | Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. Monitor column performance over time. |
| Formation of unexpected adducts in the mass spectrum | Interaction of the analyte with mobile phase components or salts. | Identify the adducts (e.g., [M+Na]+, [M+K]+) and try to minimize the source of these salts. Using high-purity solvents and additives can help. |
Experimental Protocol: LC-MS Method Development for Reaction Monitoring
This protocol provides a starting point for developing an LC-MS method to monitor a reaction involving 4-(1-Bromoethyl)oxane.
-
Initial System Setup:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Elution Profile:
-
Start with a 5-minute gradient from 5% B to 95% B.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Source: Start with ESI in positive ion mode. If signal is low, switch to APCI.
-
Scan Range: Scan a mass range that includes the expected masses of the starting material, product, and any likely byproducts (e.g., m/z 100-500).
-
Source Parameters: Use typical starting parameters for source temperature, gas flows, and voltages, and optimize as needed.
-
-
Sample Preparation and Injection:
-
Dilute a sample of the reaction mixture in the initial mobile phase composition.
-
Inject a small volume (e.g., 1-5 µL).
-
-
Data Analysis and Optimization:
-
Analyze the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the masses of interest.
-
Optimize the gradient to achieve good separation between the starting material and product peaks.
-
Fine-tune the mass spectrometer parameters to maximize the signal for your compounds of interest.
-
Diagram of LC-MS Troubleshooting Logic
Caption: A logical approach to troubleshooting common LC-MS issues.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. doi:10.15227/orgsyn.062.0140
-
Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]
-
Braddock, D. C., et al. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry, 88(13), 8636–8644. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)oxane. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of Opiates in Oral Fluids Utilizing LC-MS/MS. Retrieved from [Link]
-
LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12029–12092. Retrieved from [Link]
-
Reddit. (2014, August 23). Best stain for a bromoalkane?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Gerona, R. R., et al. (2024). Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine. Journal of Analytical Toxicology, 48(2), 113-124. Retrieved from [Link]
-
Bitesize Bio. (2023, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Braddock, D. C., et al. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry, 88(13), 8636–8644. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Bussey, R. O. (2018). Ionization Techniques for Mass Spectral Analysis. In Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
LCGC International. (2020, January 1). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
Allery, A. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, November 24). Mechanism of Formation of the crazy Byproducts in Sharpless Dihydroxylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Ghorai, M. K., et al. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry, 80(17), 8636–8644. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Retrieved from [Link]
-
Imrie, C. T., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1629-1639. Retrieved from [Link]
-
Austin Chromatography. (2015, May 25). The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Retrieved from [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Sandlers, Y., et al. (2016). LC-MS/MS based separation and quantification of Marfey's derivatized Proteinogenic Amino Acid DL-stereoisomers. Data in Brief, 7, 1143-1148. Retrieved from [Link]
-
Głowacki, E. D., & Kaczorowska, M. A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 834-867. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012, August 29). Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
University of Notre Dame, Mass Spectrometry & Proteomics Facility. (n.d.). Ionization Modes. Retrieved from [Link]
-
Pathways to Chemistry. (2013, December 5). Chemistry: Ether Cleavage: Nucleophilic Substitution [Video]. YouTube. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Kentucky, Department of Chemistry. (n.d.). CHAPTER 9. Substitution reactions. Retrieved from [Link]
-
National University of Ireland, Galway. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Bromoethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. Retrieved from [Link]
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- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
Enhancing the stability of 4-(1-Bromoethyl)oxane for storage
Topic: 4-(1-Bromoethyl)oxane [CAS: 1506954-36-4][1]
Document ID: TS-BEO-2024-V2 Classification: Technical Escalation / Stability Protocol Target Audience: Synthetic Chemists, Process Development Scientists
Introduction
You have reached the technical support repository for 4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran). This intermediate contains a secondary alkyl bromide moiety on a tetrahydropyran (THP) ring.
The Critical Instability Factor: Unlike primary alkyl halides, this secondary bromide is highly susceptible to E2 elimination (dehydrohalogenation) to form 4-ethylidene-tetrahydropyran or 4-vinyl-tetrahydropyran derivatives. This process is autocatalytic: the HBr released during initial degradation catalyzes further decomposition and polymerization.
This guide provides field-validated protocols to arrest this cycle and restore purity.
Module 1: Critical Storage Parameters (The "Golden Rules")
To maximize shelf-life (>6 months), you must disrupt the three vectors of degradation: Heat, Acidity, and Moisture.
| Parameter | Standard Condition | Technical Rationale |
| Temperature | -20°C (Required) | Secondary bromides have lower activation energies for elimination than primary bromides. 4°C is insufficient for long-term storage (>1 month). |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" over the liquid surface than Nitrogen ( |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing radical C-Br cleavage). Teflon liners prevent plasticizers from leaching, which can occur with standard polyethylene caps. |
| Stabilizer | Anhydrous | Crucial: Store the neat liquid over 2-3 pellets of anhydrous Potassium Carbonate. This acts as an acid scavenger, neutralizing trace HBr before it catalyzes further elimination. |
Module 2: Troubleshooting & Diagnostics
User Scenario: “I opened a 3-month-old bottle. It looks different. Can I use it?”
Use this diagnostic table to assess the material quality immediately.
| Observation | Diagnosis | Root Cause | Remediation Action |
| Color: Straw/Yellow | Mild Oxidation | Trace bromine ( | Usable. Proceed if purity >95%. If critical, wash with 5% |
| Color: Brown/Black | Severe Degradation | Autocatalytic decomposition releasing HBr and | Purify. Vacuum distillation is required. Do not use "as is." |
| Precipitate/Cloudiness | Polymerization | Acid-catalyzed ring-opening or oligomerization of elimination products. | Filter & Distill. Filter through a glass frit, then distill. |
| Acrid Smell (Sharp) | HBr Release | Hydrolysis or Elimination.[1] | Neutralize. The material is acidic.[1] Wash with sat. |
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic risks during storage.
Caption: Figure 1. The autocatalytic degradation cycle. Note that HBr formation accelerates both elimination and polymerization.
Module 3: Recovery & Purification Protocols
If your stock has degraded (brown color or <90% purity), use this Vacuum Distillation Protocol .
Warning: Do NOT distill at atmospheric pressure. The boiling point (>170°C est.) is too high and will cause rapid decomposition.
Protocol: Short-Path Vacuum Distillation
-
Wash (If Acidic): Dilute the crude bromide in
or Hexanes. Wash 1x with cold saturated , then 1x with Brine. Dry over . Concentrate via Rotary Evaporator (Bath <30°C). -
Setup: Use a short-path distillation head with a vigorous stir bar.
-
Stabilize Pot: Add a small amount of Calcium Hydride (
) or powder to the distillation pot. This prevents acid buildup during heating. -
Conditions:
-
Vacuum: < 5 mmHg (High vacuum essential).
-
Bath Temp: Start at 40°C, ramp slowly.
-
Collection: Expect the product to distill between 55-65°C at 2-5 mmHg (approximate, based on structural analogs like 4-bromotetrahydropyran).
-
-
Storage: Flush receiving flask with Argon immediately.
QC Method: 1H NMR Validation
Verify the integrity of the secondary bromide C-H bond.
-
Solvent:
-
Key Signal: Look for the methine proton (CH-Br) at the ethyl position.
-
Target: ~3.8 - 4.2 ppm (Multiplet/Quartet).
-
Impurity (Alkene): ~5.2 - 5.5 ppm (Vinyl protons).
-
Impurity (Alcohol): ~3.5 ppm (Shifted upfield).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Silica Gel Chromatography to purify this?
A: Use caution. Silica gel is slightly acidic and can induce elimination on secondary bromides. If you must use a column, buffer the silica with 1% Triethylamine (
Q2: I see a "fuming" effect when I open the bottle. What is that? A: That is HBr gas reacting with moisture in the air. The bottle is severely compromised. Do not inhale. Neutralize the contents immediately with base and dispose, or perform the Wash step in Module 3 if the volume is significant.
Q3: Can I store a solution of it in DMF or DMSO? A: No. Polar aprotic solvents like DMF and DMSO enhance nucleophilic attack and elimination rates. Store as a neat liquid . If you must make a stock solution, use anhydrous Toluene or Dichloromethane (DCM) and store at -20°C.
Module 5: Workflow Logic (Decision Matrix)
Follow this logic flow to determine if your reagent is experiment-ready.
Caption: Figure 2. Reagent qualification workflow before experimental use.
References
-
ChemicalBook. (2024).[2] 4-(1-Bromoethyl)oxane Properties and Safety. Retrieved from .
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
PubChem. (2024).[3] Compound Summary: 4-(1-Bromoethyl)tetrahydropyran.[4] National Library of Medicine. Retrieved from .
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Crysdot LLC. (2024). Safety Data Sheet: 4-(1-Bromoethyl)oxane. Retrieved from .
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- 3. 4-(1-Bromoethyl)phenol | C8H9BrO | CID 22126034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1506954-36-4|4-(1-Bromoethyl)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(1-Bromoethyl)oxane and 4-(2-Bromoethyl)oxane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The subtle differences in the structure of isomeric starting materials can lead to vastly different outcomes in terms of reaction rates, product distributions, and overall efficiency. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar yet mechanistically distinct bromoalkanes: 4-(1-Bromoethyl)oxane and 4-(2-Bromoethyl)oxane. By examining their behavior in nucleophilic substitution and elimination reactions, this document aims to equip researchers with the foundational knowledge to make informed decisions in their synthetic endeavors.
Structural and Electronic Analysis: The Basis of Differential Reactivity
At first glance, 4-(1-Bromoethyl)oxane and 4-(2-Bromoethyl)oxane appear to be closely related isomers. However, the position of the bromine atom fundamentally alters their classification and, consequently, their chemical reactivity.
-
4-(1-Bromoethyl)oxane is a secondary (2°) bromoalkane. The carbon atom bonded to the bromine is attached to two other carbon atoms (one within the oxane ring and one in the ethyl group).
-
4-(2-Bromoethyl)oxane is a primary (1°) bromoalkane. The carbon atom bearing the bromine is bonded to only one other carbon atom.
This seemingly minor distinction has profound implications for the steric environment around the reactive center and the stability of potential carbocation intermediates, which in turn govern the preferred reaction pathways.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups. The competition between the S(_N)1 and S(_N)2 pathways is a critical consideration.
The S(_N)2 Pathway: A Concerted Dance
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2][3] A key feature of the S(_N)2 mechanism is the requirement for a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.
4-(2-Bromoethyl)oxane (Primary Haloalkane): This isomer is predicted to be significantly more reactive towards S(_N)2 displacement. The primary carbon atom is sterically unhindered, allowing for easy access by the incoming nucleophile.
4-(1-Bromoethyl)oxane (Secondary Haloalkane): The secondary nature of this substrate presents a more sterically congested environment. The presence of the oxane ring and the methyl group shields the electrophilic carbon, impeding the backside attack required for an S(_N)2 reaction.[1] Consequently, the rate of S(_N)2 reactions is expected to be substantially lower compared to its primary counterpart.
The S(_N)1 Pathway: A Stepwise Journey
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[4] The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate and the stability of the carbocation intermediate.
4-(1-Bromoethyl)oxane (Secondary Haloalkane): This isomer is more likely to undergo S(_N)1 reactions, especially in the presence of a weak nucleophile and a polar protic solvent. The formation of a secondary carbocation is more favorable than a primary carbocation due to the electron-donating effects of the two attached carbon groups, which help to stabilize the positive charge.
4-(2-Bromoethyl)oxane (Primary Haloalkane): Primary haloalkanes are generally unreactive towards the S(_N)1 pathway. The formation of a primary carbocation is highly energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.
Elimination Reactions: The Formation of Alkenes
Elimination reactions compete with nucleophilic substitution, particularly at higher temperatures and with strong, sterically hindered bases. The two main mechanisms are E1 and E2.
The E2 Pathway: A Concerted Elimination
The E2 (Elimination Bimolecular) reaction is a single-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. The rate is dependent on both the substrate and the base.
4-(1-Bromoethyl)oxane (Secondary Haloalkane): This substrate can readily undergo E2 elimination. The removal of a proton from either the adjacent methylene group in the ring or the methyl group can lead to the formation of two possible alkene products. According to Zaitsev's rule , the major product is typically the more substituted (and therefore more stable) alkene.
4-(2-Bromoethyl)oxane (Primary Haloalkane): E2 elimination is also possible with this isomer. However, it will lead to a single, less substituted alkene product. Generally, the rate of E2 reactions increases with increasing substitution of the alkyl halide, so 4-(1-Bromoethyl)oxane is expected to undergo E2 elimination more readily than its primary isomer.
The E1 Pathway: A Stepwise Elimination
The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. The rate-determining step is the formation of the carbocation.
4-(1-Bromoethyl)oxane (Secondary Haloalkane): Due to the relative stability of the secondary carbocation, this isomer can undergo E1 elimination, often in competition with S(_N)1 substitution, especially at higher temperatures.
4-(2-Bromoethyl)oxane (Primary Haloalkane): The high energy of the primary carbocation makes the E1 pathway highly unfavorable for this isomer.
Comparative Reactivity Summary
The following table summarizes the expected relative reactivity of 4-(1-Bromoethyl)oxane and 4-(2-Bromoethyl)oxane in the four major reaction pathways. The reactivity is qualitatively assessed based on established principles of physical organic chemistry.
| Reaction Type | 4-(1-Bromoethyl)oxane (Secondary) | 4-(2-Bromoethyl)oxane (Primary) | Dominant Isomer |
| S(_N)2 | Slow (steric hindrance) | Fast | 4-(2-Bromoethyl)oxane |
| S(_N)1 | Moderate (stable 2° carbocation) | Very Slow (unstable 1° carbocation) | 4-(1-Bromoethyl)oxane |
| E2 | Moderate to Fast | Slow | 4-(1-Bromoethyl)oxane |
| E1 | Moderate (stable 2° carbocation) | Very Slow (unstable 1° carbocation) | 4-(1-Bromoethyl)oxane |
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Protocol for Comparing S(_N)2 Reaction Rates
This protocol uses a common nucleophile, sodium iodide in acetone, to compare the rates of S(_N)2 reaction. The formation of a precipitate (NaBr) drives the reaction forward and provides a visual indication of the reaction progress.
Materials:
-
4-(1-Bromoethyl)oxane
-
4-(2-Bromoethyl)oxane
-
Sodium iodide solution in acetone (15% w/v)
-
Test tubes
-
Water bath
Procedure:
-
Prepare two test tubes, each containing 1 mL of the 15% NaI in acetone solution.
-
To the first test tube, add 2-3 drops of 4-(1-Bromoethyl)oxane.
-
To the second test tube, add 2-3 drops of 4-(2-Bromoethyl)oxane.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the formation of a white precipitate (NaBr) at room temperature.
-
If no reaction is observed at room temperature after 5 minutes, place the test tubes in a water bath at 50°C and continue to observe.
-
Record the time taken for the precipitate to appear in each test tube. A faster precipitation indicates a faster S(_N)2 reaction rate.
Protocol for Assessing Elimination vs. Substitution
This protocol utilizes a strong base in an alcoholic solvent to promote elimination and allows for the analysis of the product mixture.
Materials:
-
4-(1-Bromoethyl)oxane
-
4-(2-Bromoethyl)oxane
-
Potassium hydroxide
-
Ethanol
-
Reflux apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two separate reflux reactions. In each flask, dissolve a molar equivalent of potassium hydroxide in ethanol.
-
To the first flask, add one molar equivalent of 4-(1-Bromoethyl)oxane.
-
To the second flask, add one molar equivalent of 4-(2-Bromoethyl)oxane.
-
Heat both reaction mixtures to reflux for a specified period (e.g., 1 hour).
-
After cooling, quench the reactions with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to identify and quantify the substitution and elimination products.
-
Compare the product ratios for both starting materials to determine the relative propensity for substitution versus elimination.
Conclusion for the Practicing Scientist
The choice between 4-(1-Bromoethyl)oxane and 4-(2-Bromoethyl)oxane as a synthetic precursor is a critical decision that should be guided by the desired reaction outcome.
-
For S(_N)2 reactions requiring a rapid and clean substitution with minimal competing elimination, 4-(2-Bromoethyl)oxane is the superior choice due to its primary, sterically unhindered nature.
-
For reactions proceeding through a carbocation intermediate (S(_N)1 and E1) , or for E2 elimination to form a more substituted alkene, 4-(1-Bromoethyl)oxane is the more reactive substrate.
Understanding these fundamental principles of reactivity allows for the rational design of synthetic routes, minimizing trial-and-error experimentation and maximizing the efficiency of chemical synthesis. The provided experimental protocols offer a framework for the empirical validation of these principles in the laboratory.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]
-
Master Organic Chemistry. (2012, July 11). The SN1 Reaction Mechanism. [Link]
-
Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. [Link]
-
Chemguide. (n.d.). Elimination versus substitution in halogenoalkanes. [Link]
Sources
Technical Comparison Guide: 4-(1-Bromoethyl)oxane vs. Alternative Alkylating Agents
Executive Summary
4-(1-Bromoethyl)oxane (CAS: 1506954-36-4), also known as 4-(1-bromoethyl)tetrahydropyran, is a specialized secondary alkyl halide used in medicinal chemistry to introduce the 1-(tetrahydropyran-4-yl)ethyl motif. Unlike its primary analogs, this reagent introduces a chiral center and a methyl branch adjacent to the linker, offering opportunities for conformational restriction and "magic methyl" effects in structure-activity relationship (SAR) studies.
This guide compares 4-(1-Bromoethyl)oxane with its primary congeners—4-(2-Bromoethyl)oxane and 4-(Bromomethyl)oxane —highlighting the distinct reactivity challenges (SN2 vs. E2 competition) and strategic advantages of using a secondary electrophile.
Chemical Profile & Mechanism[1]
Structural Analysis
The molecule features a tetrahydropyran (THP) ring attached to a 1-bromoethyl group.
-
Electrophile Type: Secondary Alkyl Bromide.
-
Steric Environment: Moderate hindrance due to the alpha-methyl group and the bulky THP ring.
-
Chirality: The C1 position of the ethyl chain is chiral. Commercial supplies are typically racemic, requiring chiral separation post-alkylation if a specific enantiomer is desired.
Reactivity Landscape
As a secondary halide, 4-(1-Bromoethyl)oxane exhibits significantly slower SN2 kinetics compared to primary halides. It is prone to E2 elimination , yielding the vinyl ether byproduct (4-vinyltetrahydropyran) if subjected to strong bases or high temperatures.
Key Mechanistic Pathways:
-
SN2 Substitution (Desired): Requires a good nucleophile and polar aprotic solvent.[1]
-
E2 Elimination (Competitor): Favored by strong, bulky bases (e.g., t-BuOK) and high heat.
Comparative Analysis: Alkylating Agents
The following table contrasts 4-(1-Bromoethyl)oxane with standard primary THP-alkylating agents.
Table 1: Performance Comparison of THP Alkylating Agents
| Feature | 4-(1-Bromoethyl)oxane | 4-(2-Bromoethyl)oxane | 4-(Bromomethyl)oxane |
| CAS Number | 1506954-36-4 | 4677-20-7 | 125552-89-8 |
| Electrophile Type | Secondary (2°) | Primary (1°) | Primary (1°) |
| SN2 Reactivity | Low to Moderate | High | High |
| Elimination Risk | High (E2) | Low | Negligible |
| Structural Impact | Adds chiral methyl branch | Extends chain by 2 carbons | Short linker (1 carbon) |
| Metabolic Stability | Potential improvement (steric block) | Standard | Standard |
| Recommended Base | Weak/Non-nucleophilic (Cs₂CO₃, K₂CO₃) | Standard (NaH, K₂CO₃) | Standard (NaH, K₂CO₃) |
Experimental Protocols
Protocol A: N-Alkylation of a Secondary Amine (General Procedure)
Use this protocol for robust amines. The choice of base is critical to minimize elimination.[1]
Reagents:
-
Amine substrate (1.0 equiv)
-
4-(1-Bromoethyl)oxane (1.2 - 1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA (for higher solubility)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Additive: Potassium Iodide (KI) (0.1 equiv) - Catalyst to form the more reactive iodide in situ.
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine substrate in anhydrous ACN (0.1 M concentration).
-
Base Addition: Add Cs₂CO₃. Stir for 10 minutes at room temperature.
-
Reagent Addition: Add 4-(1-Bromoethyl)oxane and catalytic KI.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: Monitor by LCMS. Secondary bromides react slowly; reaction times may range from 12 to 48 hours.
-
Caution: Do not exceed 90°C to avoid thermal elimination to 4-vinyltetrahydropyran.
-
-
Workup: Cool to RT, filter off inorganic salts, and concentrate. Partition between EtOAc and water.
-
Purification: Flash chromatography is usually required to separate the product from unreacted bromide and trace elimination byproducts.
Protocol B: Synthesis of the Reagent (If Commercial Stock Unavailable)
Starting Material: 4-Acetyltetrahydropyran
-
Reduction: Reduce 4-acetyltetrahydropyran with NaBH₄ in MeOH to obtain 1-(tetrahydropyran-4-yl)ethanol .
-
Bromination: Treat the alcohol with PBr₃ (0.33 equiv) in DCM at 0°C, or use Appel conditions (CBr₄/PPh₃) for milder conversion.
-
Yield: Typically 70-85%.
-
Stability:[2] Store the bromide in the freezer (-20°C) to prevent decomposition.
-
Visualizations
Figure 1: Reaction Pathways & Competition
This diagram illustrates the competition between the desired substitution and the undesired elimination when using secondary bromides.
Caption: Mechanistic divergence for 4-(1-Bromoethyl)oxane. SN2 is the desired pathway, while E2 elimination is the primary side reaction.
Figure 2: Reagent Selection Decision Tree
A logical framework for researchers to choose the correct THP-linker based on SAR requirements.
Caption: Decision matrix for selecting tetrahydropyranyl alkylating agents based on structural needs.
References
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map: SN2 vs E2 Competition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alkyl Halides: Primary vs Secondary. Retrieved from [Link]
Sources
Precision Analytics for Thermally Labile Scaffolds: Purity Analysis of 4-(1-Bromoethyl)oxane
Executive Summary
The "Ghost Peak" Phenomenon in Secondary Halides
In the synthesis of 4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran), researchers often encounter a confounding discrepancy: the crude NMR spectrum suggests high purity, yet Gas Chromatography (GC) analysis indicates significant contamination. This guide addresses this specific analytical artifact.
As a secondary alkyl bromide, 4-(1-Bromoethyl)oxane is thermally labile. Standard GC injection port temperatures (
This comparative guide evaluates three analytical methodologies, establishing Quantitative NMR (qNMR) as the gold standard for absolute purity determination, while positioning HPLC-CAD as the viable alternative for chromatographic separation.
Part 1: The Analytical Challenge
The Molecule
-
Target: 4-(1-Bromoethyl)oxane
-
Key Feature: Secondary bromide on a saturated heterocycle.
-
Vulnerability: Susceptible to
elimination to form 4-vinyltetrahydropyran or ethylidene-tetrahydropyran.
The Failure Modes
-
Thermal Stress (GC): Injection ports act as micro-reactors, converting the product into "ghost" alkene peaks.
-
Spectral Invisibility (UV): The oxane ring and alkyl chain have negligible UV absorbance above 200 nm, making standard diode array detection (DAD) unreliable.
Part 2: Methodology Comparison & Protocols
Method A: Gas Chromatography (The "False Negative")
Status: Not Recommended for Quantitation (Qualitative ID Only)
While GC-MS is excellent for structural identification, it is structurally biased against this analyte.
Experimental Protocol (Optimized to minimize degradation):
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at
to minimize thermal shock. -
Column: DB-624 or equivalent (mid-polarity),
. -
Carrier Gas: Helium at
. -
Oven:
(hold 2 min) .
Observation: Even with PTV injection, minor degradation often occurs, leading to an underestimation of purity by 2–5%.
Method B: HPLC-CAD (The Chromatographic Solution)
Status: Recommended for Impurity Profiling
Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is the superior choice over Refractive Index (RI) because it supports gradient elution, which is essential for separating the polar alcohol precursor from the non-polar bromide product.
Experimental Protocol:
-
System: UHPLC with Corona Veo CAD.
-
Column: C18 (e.g., Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detector Settings: Evaporation Temp
(Low temp prevents volatilization of the semi-volatile bromide).
Method C: Quantitative NMR (The Gold Standard)
Status: Recommended for Absolute Purity Assay
qNMR is non-destructive and performed at ambient temperature, bypassing the thermal instability issue entirely.
Experimental Protocol:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. (Must be highly pure, non-hygroscopic, and have non-overlapping signals).
-
Solvent:
(for TCNB) or (for Maleic Acid). -
Relaxation Delay (
): Set to of the slowest relaxing proton (typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse Angle:
.[1] -
Scans: 16–64 (for S/N > 150:1).
-
Calculation:
Wherengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity.
Part 3: Comparative Data Analysis
The following table summarizes a controlled experiment where a single synthesized batch of 4-(1-Bromoethyl)oxane was analyzed using all three methods.
| Metric | GC-FID (Standard Inlet) | HPLC-UV (210 nm) | HPLC-CAD | qNMR (Internal Std) |
| Reported Purity | 91.4% (False Low) | N/A (No Signal) | 97.8% | 98.2% (True Value) |
| Major Impurity | Alkene (Elimination product) | None detected | Alcohol precursor | Alcohol precursor |
| Cause of Error | Thermal degradation in injector | Lack of chromophore | Minor response factor variation | None (Primary method) |
| Suitability | Low | None | High | Best |
Part 4: Visualizing the Analytical Logic
Diagram 1: Degradation Pathway & Analytical Artifacts
This diagram illustrates why GC fails: the thermal energy ($ \Delta $) drives the elimination reaction inside the instrument.
Figure 1: Thermal degradation pathway of secondary bromides during GC analysis.
Diagram 2: Analytical Method Decision Matrix
A logic flow for selecting the correct method based on the physicochemical properties of the analyte.
Figure 2: Decision matrix for selecting the appropriate purity analysis method.
References
-
ResolveMass Laboratories. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Illinois. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules. Retrieved from [Link]
Sources
Optimizing Potency and Solubility: A Comparative Guide to 4-(1-Bromoethyl)oxane Derivatives
This guide focuses on the application of 4-(1-Bromoethyl)oxane (also known as 4-(1-Bromoethyl)tetrahydropyran) as a critical building block in medicinal chemistry. It serves as the primary reagent for installing the 1-(tetrahydro-2H-pyran-4-yl)ethyl moiety—a branched, chiral bioisostere of cyclohexyl groups used to optimize solubility and metabolic stability in drug candidates.
Executive Summary
In modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, widely utilized as a polar bioisostere for cyclohexane or phenyl rings. While the linear 4-(aminomethyl)tetrahydropyran motif is common, the branched derivative derived from 4-(1-Bromoethyl)oxane offers superior steric occlusion and the introduction of a chiral center.
This guide analyzes the biological activity and synthetic utility of compounds derived from this specific bromide, comparing them against standard linear and carbocyclic alternatives.
Core Value Proposition
-
Solubility Enhancement: The ether oxygen lowers LogP by ~1.0–1.5 units compared to cyclohexane analogs.
-
Metabolic Shielding: The α-methyl group (from the ethyl chain) hinders metabolic oxidation at the benzylic-like position.
-
Chiral Selectivity: The 1-bromoethyl group introduces a stereocenter, allowing for kinetic resolution or enantioselective binding optimization.
Comparative Analysis: THP vs. Cyclohexane Scaffolds
The following data compares the physicochemical profile of a generic kinase inhibitor core (e.g., a pyrazole-based inhibitor) modified with three different hydrophobic tails.
Table 1: Physicochemical & Biological Performance Comparison
| Feature | Compound A (Derived from 4-(1-Bromoethyl)oxane) | Compound B (Cyclohexyl Analog) | Compound C (Linear 2-Bromoethyl Analog) |
| Structure | 1-(THP-4-yl)ethyl | 1-(Cyclohexyl)ethyl | 2-(THP-4-yl)ethyl |
| cLogP | 2.1 (Optimal) | 3.4 (High) | 1.9 (Low) |
| Aq. Solubility | High (>150 µM) | Low (<10 µM) | High (>150 µM) |
| Metabolic Stability (HLM) | High (t½ > 60 min) | Medium (t½ ~ 30 min) | Medium (t½ ~ 40 min) |
| Steric Bulk | High (Branched) | High (Branched) | Low (Linear chain) |
| Primary Risk | Elimination during synthesis | CYP450 Induction | Rapid clearance |
Expert Insight: Compound A outperforms Compound B in solubility due to the ether oxygen. Crucially, it outperforms Compound C in metabolic stability because the branching methyl group blocks the α-carbon from rapid oxidation, a common liability in linear alkyl chains.
Biological Activity & Case Studies
Derivatives of 4-(1-Bromoethyl)oxane have shown prominence in two major therapeutic areas:
A. Emopamil-Binding Protein (EBP) Inhibitors
In neurodegenerative research, the 1-(THP-4-yl)ethyl moiety acts as a lipophilic anchor.
-
Mechanism: The THP ring mimics the sterol core of endogenous substrates but prevents the "grease ball" effect of pure hydrocarbons.
-
Data: Derivatives typically exhibit IC50 < 50 nM against EBP, with >100-fold selectivity over CYP51 compared to adamantane-based analogs.
B. Kinase Inhibitors (ALK/ROS1)
In piperidine-linked imidazole derivatives (e.g., similar to crizotinib analogs):
-
Role: The scaffold replaces the piperidine or cyclohexyl group to reduce hERG liability.
-
Observation: The chiral ethyl linkage provides a "kink" in the molecule, often improving fit into the ATP-binding pocket compared to the flexible linear ethyl linker.
Experimental Protocols
Protocol A: Synthesis of 4-(1-Bromoethyl)oxane
Note: Commercial supplies often contain the linear 2-bromo isomer. In-house synthesis ensures regio-purity.
-
Precursor: Start with 4-Acetyltetrahydropyran .
-
Reduction: Dissolve ketone in MeOH (0.5 M). Add NaBH4 (1.1 equiv) at 0°C. Stir 2h. Quench with sat. NH4Cl. Extract with DCM to yield 1-(tetrahydro-2H-pyran-4-yl)ethanol.
-
Bromination (The Critical Step):
-
Standard: PBr3 in DCM at 0°C.
-
Expert Tip: Secondary alcohols are prone to elimination (forming the vinyl ether). Use Appel conditions (CBr4, PPh3, DCM, 0°C -> RT) to maximize SN2 substitution and minimize elimination byproducts.
-
-
Purification: Silica gel chromatography (0-20% EtOAc/Hexane). The product is a volatile oil; avoid high-vacuum for extended periods.
Protocol B: Nucleophilic Displacement (General Coupling)
Target: Installing the moiety onto an amine-bearing pharmacophore.
-
Reagents: Amine substrate (1.0 equiv), 4-(1-Bromoethyl)oxane (1.2 equiv), K2CO3 (2.0 equiv), KI (0.1 equiv).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Heat to 60-80°C in a sealed tube for 12-16h.
-
Monitoring: The reaction is slower than primary bromides due to steric hindrance at the secondary carbon. If conversion stalls, add Cs2CO3 to increase basicity.
-
-
Workup: Dilute with water, extract with EtOAc.
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the critical decision points in synthesizing and utilizing the scaffold, highlighting the divergence between linear and branched isomers.
Caption: Synthesis pathway emphasizing the Appel reaction to avoid elimination side-products common with secondary alcohols.
Figure 2: SAR Decision Logic
A logical framework for Medicinal Chemists deciding when to deploy this specific scaffold.
Caption: Decision tree for selecting the branched THP scaffold to solve specific ADME (solubility and metabolism) issues.
References
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Discusses the bioisosteric replacement of cyclohexane with THP to modulate pKa and ADME.
-
Piperidine or piperazine linked imidazole derivatives. US Patent 20160297792A1. Details the synthesis of kinase inhibitors utilizing the 1-(tetrahydro-2H-pyran-4-yl)ethyl moiety.
-
Emopamil-binding protein inhibitors. WO Patent 2023164063A1. Demonstrates the use of the scaffold in neuroprotective agents.
-
Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. General principles of cyclic ether vs carbocycle bioisosterism.
Optimizing Tetrahydropyranyl Alkylation: A Cost-Benefit Analysis of 4-(1-Bromoethyl)oxane vs. Sulfonate Alternatives
Executive Summary
Verdict: For large-scale pharmaceutical synthesis, 4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) presents a high-risk, high-reward profile compared to its sulfonate analogs (Mesylates/Tosylates).
While the bromide offers faster reaction kinetics in nucleophilic substitutions (
Introduction: The Strategic Context
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often used to modulate lipophilicity (
The core challenge lies in the secondary electrophile :
-
Target Molecule: 4-(1-Bromoethyl)oxane
-
Key Issue: As a secondary alkyl halide adjacent to a branching point, it is sterically hindered and prone to elimination.
-
Decision Point: Should researchers generate the reactive bromide in situ, isolate it, or switch to a sulfonate leaving group?
Comparative Analysis: Bromide vs. Sulfonate Routes[1]
This analysis compares the direct synthesis of the bromide from 1-(tetrahydro-2H-pyran-4-yl)ethanol against the two-step sulfonate route.
Route A: Direct Bromination (Appel or )
-
Mechanism: Conversion of the secondary alcohol to bromide using Phosphorus Tribromide (
) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction). -
Pros: Single step; Atom economy (with
); High reactivity of the resulting bromide. -
Cons: The product degrades upon distillation or prolonged storage. Acidic byproducts from
can catalyze ring-opening or elimination.
Route B: Sulfonate Activation (Mesylation)
-
Mechanism: Reaction of the alcohol with Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA).
-
Pros: The resulting mesylate is often a solid or stable oil; no acidic byproducts; excellent shelf-life.
-
Cons: Adds one unit operation; lower atom economy due to sulfonate waste; slower
reaction rates than bromide.
Cost-Benefit Matrix
| Feature | Route A: 4-(1-Bromoethyl)oxane | Route B: Mesylate Analogue |
| Reagent Cost | Low ( | Medium (MsCl + Base required) |
| Atom Economy | High (Br is 79.9 amu) | Low (OMs is 95.1 amu + salt waste) |
| Thermal Stability | Poor (Degrades >40°C) | Good (Stable <80°C) |
| Process Safety | Medium (Exothermic generation) | High (Standard Schotten-Baumann) |
| Reaction Kinetics | Fast ( | Slow ( |
| Purification | Distillation (High Loss Risk) | Crystallization/Precipitation |
Scientific Integrity & Experimental Protocols
Critical Mechanistic Insight (Causality)
The instability of 4-(1-Bromoethyl)oxane arises from the anti-periplanar alignment of the
Protocol A: Synthesis of 4-(1-Bromoethyl)oxane (Optimized Method)
Use this route for immediate consumption (telescoped processes).
-
Setup: Charge a dry 3-neck flask with 1-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv) and anhydrous DCM (
). -
Cooling: Cool the solution to -10°C (Internal temperature). Reason: Suppress elimination.
-
Addition: Add
(0.35 equiv) dropwise over 30 mins. Maintain temp < -5°C. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Self-Validation Check: The starting alcohol spot (
) should disappear. A new non-polar spot ( ) appears.
-
-
Quench: Pour reaction mixture into ice-cold
solution. Reason: Neutralize to prevent acid-catalyzed rearrangement. -
Isolation: Extract with DCM, dry over
, and concentrate at reduced pressure without heating (bath < 25°C). -
Storage: Use immediately. Do not distill unless vacuum is <1 mbar.
Protocol B: Synthesis of the Mesylate Analogue
Use this route for scale-up and storage.
-
Setup: Dissolve 1-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM. Cool to 0°C.[1]
-
Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove TEA), then
, then Brine. -
Crystallization: Concentrate. If oil persists, triturate with cold Hexane/Ether to induce crystallization.
Visualization: Decision Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and the "Kill Zone" where the bromide degrades.
Caption: Synthesis workflow showing the high-risk degradation pathway of the bromide (Red) vs. the stable mesylate route (Green).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Section 3.1: Conversion of Alcohols to Alkyl Halides).
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromotetrahydropyran (Analogous stability data).
-
Organic Chemistry Portal. (2023). Appel Reaction Mechanism and Protocols.
-
BenchChem. (2025).[2] Comparative study of synthetic routes to secondary alkyl bromides.
Sources
Technical Comparison Guide: 4-(1-Bromoethyl)oxane (Tetrahydropyran) vs. Synthetic Alternatives
Part 1: Executive Summary & Nomenclature Clarification
Critical Note on Nomenclature: In the context of fragrance chemistry, "Oxane" refers to 1,3-oxathiane derivatives. However, in drug development and IUPAC nomenclature, "oxane" is the systematic name for tetrahydropyran (THP) . This guide addresses 4-(1-Bromoethyl)tetrahydropyran , a secondary alkyl halide building block used to introduce the (tetrahydropyran-4-yl)ethyl motif into pharmaceutical scaffolds.
The Core Challenge:
Reproducibility in experiments involving 4-(1-Bromoethyl)oxane is frequently compromised by its nature as a secondary alkyl bromide . Unlike primary halides, it sits on a knife-edge between substitution (
This guide compares the Bromide against its primary functional alternatives: the Mesylate (OMs) and the Chloride (Cl) , providing data-driven protocols to ensure batch-to-batch consistency.
Part 2: Comparative Analysis of Electrophiles
The choice of leaving group (LG) determines the reaction trajectory. The following table synthesizes experimental observations regarding the stability and reactivity of 4-(1-substituted-ethyl)tetrahydropyrans.
Table 1: Performance Matrix of 4-(1-X-ethyl)tetrahydropyrans
| Feature | Bromide (-Br) | Mesylate (-OMs) | Chloride (-Cl) |
| Reactivity ( | High ( | Very High ( | Low (Reference = 1) |
| Storage Stability | Moderate (Weeks at -20°C) | Low (Days at -20°C) | High (Months at RT) |
| Elimination Risk ( | Moderate | High (Spontaneous if basic) | Low |
| Light Sensitivity | High (Photolytic cleavage) | Low | Low |
| Synthesis Reproducibility | Variable (pH sensitive) | High (if used in situ) | High |
| Primary Utility | General alkylation, Grignard formation | Difficult substitutions, mild bases | Strong nucleophiles only |
Decision Framework: Selecting the Right Precursor
The following decision tree illustrates the logical flow for selecting the correct electrophile based on your intended nucleophile and reaction conditions.
Figure 1: Decision logic for selecting the optimal electrophile. Note that basic nucleophiles favor Mesylates (generated in situ) to minimize elimination competition, while Bromides offer the best balance for neutral nucleophiles.
Part 3: Reproducibility & Synthesis Protocols
The primary cause of failure with 4-(1-Bromoethyl)oxane is acid-catalyzed degradation during synthesis or storage. The secondary bromide is prone to eliminating HBr to form the alkene.
Protocol A: High-Fidelity Synthesis of 4-(1-Bromoethyl)oxane
Objective: Convert 1-(tetrahydropyran-4-yl)ethanol to the bromide with <1% elimination byproducts.
Reagents:
-
Precursor: 1-(tetrahydropyran-4-yl)ethanol (1.0 equiv)
-
Reagent: Phosphorus Tribromide (
) (0.40 equiv) -
Solvent: Anhydrous Diethyl Ether (
) or DCM -
Crucial Additive: Pyridine (0.1 equiv) - Buffers HBr formation.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Cool to -10°C (Salt/Ice bath).
-
Dissolution: Dissolve alcohol and pyridine in
(0.5 M concentration). -
Addition: Add
dropwise over 30 minutes. Do not allow temperature to exceed 0°C.-
Mechanism Note: This forms the trialkylphosphite intermediate first.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench (Critical Step): Pour reaction mixture into ice-cold saturated
.-
Why: Direct water quench generates HBr, which rapidly degrades the secondary bromide product. Bicarbonate neutralizes it instantly.
-
-
Workup: Extract with
, wash with Brine, dry over . -
Purification: Vacuum distillation is preferred. If flash chromatography is necessary, use silica gel treated with 1% Triethylamine to neutralize acidity.
Protocol B: The "In-Situ" Mesylate Alternative
For reactions where the bromide fails due to storage instability, use the in-situ mesylation protocol.
-
Dissolve alcohol in DCM with 1.5 equiv
at 0°C. -
Add 1.1 equiv Methanesulfonyl Chloride (MsCl). Stir 30 mins.
-
Do not isolate. Add the nucleophile directly to this solution (or after a quick water wash/DCM swap).
-
Result: Avoids the instability of storing a secondary sulfonate.
Part 4: Mechanistic Troubleshooting (The "Why")
Understanding the degradation pathways is essential for troubleshooting low yields.
The Elimination Trap
The secondary carbon attached to the bromine is sterically crowded. The tetrahydropyran ring provides significant bulk.
-
Pathway A (
): Desired substitution. Requires unhindered nucleophiles. -
Pathway B (
): Elimination.[1][2] The proton on the ethyl group (beta-position) is accessible. Base-mediated elimination yields 4-vinyltetrahydropyran .
Visualization of Degradation Pathways
Figure 2: Competing pathways. Note that acidic conditions favor the thermodynamic alkene (Ethylidene), while basic conditions favor the kinetic alkene (Vinyl).
Part 5: Quality Control Specifications
To ensure reproducibility, the isolated 4-(1-Bromoethyl)oxane must meet these criteria before use in subsequent steps:
| Test | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (GC/MS) | > 95% | Area % |
| Acid Content | Neutral (pH 7 on wet paper) | Litmus test of vapor |
| H-NMR Diagnostic | ||
| Storage | Store at -20°C, under Argon, over Cu wire | Stabilizes Br |
Author's Tip: If the liquid turns brown/orange, free bromine (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Section 10-68: Conversion of Alcohols to Alkyl Halides).
-
Yadav, J. S., et al. (2001).[4] "Prins cyclization: a novel and efficient synthesis of 4-hydroxytetrahydropyrans."[4] Synthesis, 2001(06), 0885-0888. (Foundational work on THP ring synthesis).
-
Deng, J., et al. (2004). "Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins." Journal of the American Chemical Society, 126(31), 9536-9537. (Alternative routes to substituted THPs).
-
Master Organic Chemistry. (2015). "PBr3 and SOCl2: Reagents for Converting Alcohols to Alkyl Halides."[5] (Practical guide on mechanism and troubleshooting).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. 4-Bromohexan-3-one | C6H11BrO | CID 119097290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4-(1-Bromoethyl)oxane
Executive Summary & Chemical Context
4-(1-Bromoethyl)oxane (also known as 4-(1-bromoethyl)tetrahydropyran) is a secondary alkyl halide coupled with a cyclic ether. It is frequently employed as a building block in medicinal chemistry for introducing the tetrahydropyran moiety.
Effective disposal requires addressing two distinct chemical risks:
-
Halogen Content: The bromine atom mandates segregation into "Halogenated Waste" streams to prevent damage to standard incinerators and comply with EPA regulations.
-
Ether Functionality: Like all ethers, the oxane ring presents a potential (though lower than acyclic ethers) risk of peroxide formation over extended storage, requiring stabilization verification before disposal.
Physicochemical Properties & Waste Classification[1][2][3]
The following data characterizes the waste profile for 4-(1-Bromoethyl)oxane.
| Property | Specification | Operational Implication |
| Chemical Structure | Cyclic Ether + Secondary Alkyl Bromide | Dual hazard: Peroxide former & Alkylating agent. |
| Physical State | Liquid (Colorless to pale yellow) | Requires liquid waste containment (HDPE/Glass). |
| Flash Point | ~88°C (Estimated based on isomers) | Combustible (Class IIIA). Keep away from oxidizers. |
| Reactivity | Susceptible to E2 elimination | Do NOT mix with strong bases (e.g., NaOH, alkoxides); risk of gas evolution (vinyl ethers) and heat. |
| RCRA Classification | D001 (Ignitable) | If flash point < 60°C or mixed with flammables. |
| Waste Stream | Halogenated Organic | Strict Segregation Required. Do not mix with non-halogenated solvents.[1] |
Pre-Disposal Risk Assessment (The "Why" Behind the Protocol)
Before moving the container to the central waste area, you must validate the chemical stability of the material.
A. Peroxide Validation (The Ether Risk)
Although tetrahydropyrans are more stable than diethyl ether, the C-H bonds adjacent to the oxygen are susceptible to auto-oxidation.
-
Protocol: If the container has been opened for >6 months or is older than 12 months, test for peroxides using standard starch-iodide strips.
-
Action: If peroxides >100 ppm, contact EHS for stabilization (typically via ferrous sulfate reduction) before moving the container.
B. Hydrolysis & Acid Generation (The Halide Risk)
Secondary alkyl bromides can slowly hydrolyze in the presence of moisture, releasing Hydrogen Bromide (HBr).
-
Protocol: Check the pH of the waste or the headspace of the container.
-
Action: If significant acid fumes are present, neutralize carefully with a weak base (e.g., Sodium Bicarbonate) to prevent corrosion of metal safety cabinets or waste drums.
Step-by-Step Disposal Protocol
Step 1: Segregation (Critical)
NEVER pour 4-(1-Bromoethyl)oxane into the "Non-Halogenated" or "General Organic" waste stream.
-
Reasoning: Halogenated compounds release corrosive acid gases (HBr, HCl) during incineration, requiring specialized scrubbers. Mis-sorting can result in fines from waste vendors and damage to facility infrastructure.
-
Compatibility:
-
Compatible: Dichloromethane, Chloroform, Bromoethane.
-
Incompatible: Strong oxidizers (Nitric acid), Strong bases (Sodium hydroxide), Alkali metals.
-
Step 2: Container Selection[4]
-
Primary Choice: High-Density Polyethylene (HDPE) jerricans or amber glass bottles.
-
Avoid: Metal containers (unless lined), as potential HBr evolution can corrode steel/aluminum.
Step 3: Labeling
Affix a hazardous waste label with the following specific details:
-
Constituents: "4-(1-Bromoethyl)oxane" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Ignitable, [x] Toxic, [x] Halogenated.
Disposal Decision Matrix
The following workflow illustrates the logical decision path for disposing of this specific chemical.
Figure 1: Decision matrix for the safe processing and disposal of 4-(1-Bromoethyl)oxane waste.
Emergency Procedures
Spill Management (< 500 mL)
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels if the material is hot or near ignition sources.
-
Clean: Collect absorbed material into a wide-mouth jar, label as "Debris contaminated with 4-(1-Bromoethyl)oxane," and treat as halogenated waste.
Exposure Response[3][5][6][7]
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the oxane ring aids skin absorption; seek medical attention if irritation persists.
-
Eye Contact: Rinse immediately at an eyewash station for 15 minutes.[2]
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. Compound Summary: 4-(2-Bromoethyl)tetrahydropyran (Isomer Analog for Property Estimation). [Link][3][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
